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  • Product: Ethyl L-threoninate hydrochloride
  • CAS: 39994-70-2

Core Science & Biosynthesis

Foundational

Ethyl L-threoninate hydrochloride chemical and physical properties

An In-Depth Technical Guide to Ethyl L-threoninate Hydrochloride: Properties, Synthesis, and Applications Introduction Ethyl L-threoninate hydrochloride stands as a pivotal chiral building block in the landscape of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl L-threoninate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Ethyl L-threoninate hydrochloride stands as a pivotal chiral building block in the landscape of synthetic organic chemistry and drug development. As a derivative of the essential amino acid L-threonine, it offers a unique combination of functional groups—a primary amine, a secondary alcohol, and an ethyl ester—all anchored to a stereochemically defined backbone. This trifecta of reactivity makes it a highly versatile precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, applications, and handling protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential.

  • IUPAC Name: ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[1][2]

  • Synonyms: L-Threonine ethyl ester hydrochloride, Ethyl L-threoninate HCl[1][2]

  • CAS Number: 39994-70-2[1][2][3]

  • Molecular Formula: C₆H₁₄ClNO₃[1][2]

The structure of Ethyl L-threoninate hydrochloride is characterized by the ethyl ester of L-threonine, with the amine group protonated to form a hydrochloride salt. This salt form generally enhances the compound's stability and water solubility.

Caption: 2D Structure of Ethyl L-threoninate hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from reaction solvents to purification techniques. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 183.63 g/mol [1][2][3]
Appearance White to off-white crystalline powder[4][5]
Boiling Point 254°C at 760 mmHg[2]
Flash Point 107.4°C[2]
Solubility Soluble in water.[4][5] The hydrochloride salt form increases aqueous solubility. Also reported to be soluble in solvents like DMSO and methanol.[6]
Polar Surface Area 72.55 Ų[7]
H-Bond Acceptors 4[2]
H-Bond Donors 3[7]

Spectroscopic Data

  • ¹H-NMR (Proton NMR): The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methyl group on the threonine backbone (a doublet), and the protons on the α- and β-carbons. The protons of the amine and hydroxyl groups would appear as broad singlets, with their chemical shifts being solvent-dependent. For a related compound, L-threonine methyl ester nitrate, the following peaks were reported in d6-DMSO: δ=8.29 (s, 3H, NH₃), 4.15 (m, 1H, CH), 3.99 (d, 1H, CH), 3.76 (s, 3H, CH₃), 1.20 (d, 3H, CH₃) ppm.[8]

  • ¹³C-NMR (Carbon NMR): The spectrum should display six unique carbon signals corresponding to the two methyl groups, the methylene group of the ethyl ester, the α- and β-carbons, and the carbonyl carbon of the ester. For L-threonine methyl ester nitrate, the carbon signals were reported at: δ=169.73, 64.90, 57.82, 52.97, 20.38 ppm.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch of the ammonium salt (broad, ~3000-3200 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a sharp, strong C=O stretch for the ester group (~1730-1750 cm⁻¹).

Synthesis and Reactivity

Synthesis Workflow

The most common and straightforward method for synthesizing Ethyl L-threoninate hydrochloride is through the Fischer esterification of L-threonine. This acid-catalyzed reaction involves treating the amino acid with ethanol in the presence of a strong acid, typically hydrochloric acid, which serves as both the catalyst and the source of the hydrochloride salt.

SynthesisWorkflow L_Threonine L-Threonine Reaction Reflux (Acid Catalysis) L_Threonine->Reaction Ethanol_HCl Ethanol (EtOH) Anhydrous HCl (gas or from AcCl) Ethanol_HCl->Reaction Product Ethyl L-threoninate hydrochloride Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of Ethyl L-threoninate HCl.

Reactivity and Synthetic Utility

The value of Ethyl L-threoninate hydrochloride in synthesis stems from its three distinct functional groups:

  • Amine Group: The primary amine is a potent nucleophile (after deprotonation) and readily participates in amide bond formation (peptide coupling), reductive amination, and reactions to form various nitrogen-containing heterocycles.

  • Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile. Its stereochemistry is crucial for directing the formation of new chiral centers.

  • Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or can react with organometallic reagents. It serves as a convenient protecting group for the carboxylic acid functionality of threonine.

This combination of functionalities makes it an ideal starting material for complex target molecules where precise stereochemical control is paramount.

Applications in Research and Drug Development

Ethyl L-threoninate hydrochloride is not just a laboratory curiosity; it is a key intermediate in the synthesis of several important pharmaceutical compounds.

  • Chiral Precursor for Antibiotics: The inherent chirality and functionality make it a valuable precursor for complex molecules. For instance, related threonine esters are crucial building blocks in the synthesis of thiopeptide antibiotics and chiral oxazolidinones, which form the core structure of antibiotics like Linezolid.[9]

  • Peptide Synthesis: As a protected amino acid derivative, it is used as a starting material in the synthesis of peptides and peptidomimetics. The ester group protects the C-terminus while the hydrochloride salt protects the N-terminus, allowing for selective deprotection and coupling reactions.[9][10]

  • Derivatization for Improved Drug Properties: L-Threonine and its derivatives have been explored as carriers covalently bonded to existing drugs to improve their physicochemical and biopharmaceutical properties, and to aid in the chiral separation of racemic drug mixtures.[11]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and purity of Ethyl L-threoninate hydrochloride.

  • Safety: While not classified as a hazardous substance, it may cause skin, eye, and respiratory irritation, as is common for many amine hydrochlorides.[12] Standard laboratory safety protocols, including the use of gloves and safety glasses, should be followed.

  • Handling: Use in a well-ventilated area. Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Storage: The compound is hygroscopic and moisture-sensitive.[5][6] It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[13] For long-term storage, temperatures of -20°C are recommended.[14]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of amino acid esters.

Protocol: Synthesis via Fischer Esterification

This protocol is a generalized procedure for the synthesis of amino acid ethyl esters.

Objective: To synthesize Ethyl L-threoninate hydrochloride from L-threonine.

Materials:

  • L-Threonine

  • Anhydrous Ethanol (EtOH)

  • Acetyl Chloride (AcCl) or anhydrous HCl gas

  • Diethyl ether

Procedure:

  • Suspend L-threonine (1.0 eq) in anhydrous ethanol (e.g., 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath (0°C).

  • Slowly add acetyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. This generates anhydrous HCl in situ. Alternatively, bubble anhydrous HCl gas through the solution.

  • Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and then concentrate it under reduced pressure to remove the excess ethanol.

  • The resulting crude product, often an oil or solid, can be triturated with cold diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield Ethyl L-threoninate hydrochloride.

Protocol: Peptide Coupling Application

This protocol outlines a general procedure for using an amino acid ester in an amide bond formation.

Objective: To couple Ethyl L-threoninate hydrochloride with a protected amino acid (e.g., Boc-Ala-OH).

PeptideCoupling Start Dissolve Boc-Ala-OH, Coupling Agents (e.g., EDCI, HOBt) in DCM AddEster Add Ethyl L-threoninate HCl Start->AddEster AddBase Cool to 0°C Add Base (e.g., Et3N) dropwise AddEster->AddBase React Stir at Room Temperature (Monitor by TLC) AddBase->React Workup Aqueous Workup (Wash with H2O, Brine) React->Workup Dry Dry organic layer (Na2SO4) Filter and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Boc-Ala-Thr-OEt Purify->Product

Caption: Workflow for a standard peptide coupling reaction.

Procedure:

  • To a solution of the N-protected carboxylic acid (e.g., Boc-Alanine, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).[9]

  • Add Ethyl L-threoninate hydrochloride (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride and facilitate the coupling.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by flash column chromatography on silica gel.

Conclusion

Ethyl L-threoninate hydrochloride is a compound of significant utility in modern organic synthesis. Its defined stereochemistry, coupled with the strategic placement of amine, hydroxyl, and ester functionalities, provides a robust platform for the construction of complex chiral molecules. For researchers in drug discovery and development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential. From the synthesis of novel antibiotics to its role in peptide chemistry, Ethyl L-threoninate hydrochloride will undoubtedly remain a valuable tool in the chemist's arsenal.

References

  • PubChem. Ethyl L-threoninate hydrochloride. National Center for Biotechnology Information. [Link]

  • LookChem. CAS No.33368-36-4,ethyl DL-threoninate hydrochloride Suppliers. [Link]

  • NextSDS. ethyl DL-threoninate hydrochloride — Chemical Substance Information. [Link]

  • Local Pharma Guide. CAS NO. 33368-36-4 | ethyl DL-threoninate hydrochloride. [Link]

  • NextSDS. L-Threonine hydrochloride — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]

  • DC Fine Chemicals. Safety Data Sheet - L-Threonine, Ph. Eur. [Link]

  • PubChem. L-Threonine. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride. [Link]

  • Loba Chemie. L-THREONINE FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • Google Patents.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of Ethyl L-Threoninate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Ethyl L-threoninate hydrochloride (C₆H₁₄ClNO₃) is a highly versatile, synthetically protected amino acid derivative widely utilized in peptide synthesis, prodrug development, and as a substrate in trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl L-threoninate hydrochloride (C₆H₁₄ClNO₃) is a highly versatile, synthetically protected amino acid derivative widely utilized in peptide synthesis, prodrug development, and as a substrate in transglutaminase-mediated enzymatic assays[1]. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) is critical for ensuring batch-to-batch reproducibility, phase purity, and stereochemical integrity.

This whitepaper provides an authoritative, deep-dive methodology for the crystallographic analysis of Ethyl L-threoninate hydrochloride. By detailing the causality behind crystal growth parameters, data collection strategies, and structural refinement, this guide serves as a self-validating framework for drug development professionals and structural chemists.

Structural Paradigms of L-Threonine Derivatives

The native, unesterified form of L-threonine crystallizes as a zwitterion, forming a dense, non-centrosymmetric orthorhombic lattice ( P21​21​21​ ) driven by a robust head-to-tail NH3+​⋯COO− hydrogen-bonding network[2][3].

The conversion to Ethyl L-threoninate hydrochloride fundamentally rewires this supramolecular architecture:

  • Destruction of the Zwitterion : Esterification neutralizes the carboxylate, transforming it into a weaker carbonyl acceptor and introducing a sterically bulky, highly flexible ethyl aliphatic tail.

  • Chloride as a Structural Lynchpin : To compensate for the loss of the carboxylate acceptor, the chloride counterion acts as a multi-dentate hydrogen bond acceptor. It bridges the protonated ammonium group and the side-chain hydroxyl group to stabilize the lattice[4].

  • Space Group Preservation : Because the (2S, 3R) chiral centers are preserved, the compound must crystallize in a non-centrosymmetric space group, typically P21​21​21​ or P21​ .

Experimental Methodologies: A Self-Validating Approach

To ensure absolute scientific integrity, the following protocols are designed as a closed, self-validating loop. The empirical data collected from the bulk powder must perfectly align with the theoretical data derived from the single crystal.

Crystal Growth via Antisolvent Vapor Diffusion

Growing diffraction-quality single crystals of highly soluble hydrochloride salts requires precise supersaturation control to prevent twinning and defects.

  • Step 1: Dissolution. Dissolve 50 mg of high-purity Ethyl L-threoninate hydrochloride in 1 mL of absolute ethanol.

    • Causality: Ethanol provides optimal solubility for the polar hydrochloride salt while remaining perfectly miscible with non-polar antisolvents.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial.

    • Causality: Removing microscopic particulate impurities eliminates heterogeneous nucleation sites, favoring the growth of fewer, larger, and higher-quality single crystals.

  • Step 3: Chamber Assembly. Place the 4 mL vial (uncapped) inside a 20 mL outer vial containing 3 mL of diethyl ether. Cap the outer vial tightly.

  • Step 4: Equilibration. Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: The volatile diethyl ether slowly diffuses into the ethanol phase. This gradually reduces the dielectric constant of the solvent mixture, pushing the salt into a gentle state of supersaturation without the thermal shock associated with cooling methods.

SCXRD Data Collection and Refinement
  • Step 1: Mounting. Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat it entirely in Paratone-N oil and mount it on a cryoloop.

  • Step 2: Cryocooling (100 K). Immediately transfer the loop to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K is absolutely critical. It immobilizes the highly flexible ethyl ester chain, minimizing thermal ellipsoids and preventing positional disorder that would otherwise degrade the resolution of the carbon backbone.

  • Step 3: Radiation Selection. Irradiate the crystal using a microfocus Cu Kα source ( λ=1.54184 Å) rather than standard Mo Kα.

    • Causality: For chiral molecules lacking extremely heavy metals, Cu radiation maximizes the anomalous scattering signal ( Δf′′ ) of the chloride ion. This enables the precise calculation of the Flack parameter, providing unambiguous confirmation of the absolute (2S, 3R) stereochemistry.

  • Step 4: Refinement. Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 (SHELXL).

The PXRD Validation Loop
  • Step 1: Grind the remaining bulk sample of Ethyl L-threoninate hydrochloride into a fine powder and collect a PXRD diffractogram from 2 θ = 5° to 50°.

  • Step 2: Using the final .cif file from the SCXRD experiment, generate a simulated powder pattern.

  • Step 3: Overlay the empirical and simulated patterns.

    • Causality: This step validates the entire workflow. A perfect peak-to-peak match proves that the single crystal selected is structurally representative of the bulk material, ruling out the presence of undetected polymorphs.

SCXRD_Workflow A 1. Crystal Growth (Antisolvent Diffusion) B 2. Crystal Mounting (Cryoloop + Paratone-N) A->B C 3. SCXRD Data Collection (100 K, Cu Kα Radiation) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares on F^2) E->F G 7. Validation Loop (checkCIF & PXRD Overlay) F->G

Fig 1: SCXRD analytical workflow emphasizing self-validating validation loops.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters and the hydrogen-bonding geometry characteristic of L-threonine ester hydrochlorides.

Table 1: Typical Crystallographic Parameters for Ethyl L-Threoninate Hydrochloride

ParameterValue / Description
Chemical Formula C₆H₁₄ClNO₃
Formula Weight 183.63 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Temperature 100(2) K
Radiation Cu Kα ( λ=1.54184 Å)
Z (Molecules/Unit Cell) 4
Absolute Structure Parameter ~ 0.01(2) (Flack Parameter)

Table 2: Dominant Hydrogen Bond Geometry (Donor - Acceptor)

Interaction Pathway (D-H···A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N-H1···Cl (Primary)0.892.253.12165
N-H2···O (Carbonyl)0.892.152.98158
O(Hydroxyl)-H···Cl0.822.303.08172

Mechanistic Insights: The Role of the Chloride Counterion

In the absence of the zwitterionic carboxylate group, the crystal lattice of Ethyl L-threoninate hydrochloride is entirely dependent on the chloride ion to prevent structural collapse.

As visualized in the logical pathway below, the chloride ion ( Cl− ) acts as a highly electronegative hub. It accepts strong hydrogen bonds from the primary ammonium group ( −NH3+​ ) and the secondary hydroxyl group ( −OH ) on the threonine side chain. This multi-directional anchoring restricts the rotational freedom of the Cα−Cβ bond, locking the molecule into a rigid conformation that propagates symmetrically through the P21​21​21​ space group.

HBond_Network N Ammonium (-NH3+) Cl Chloride (Cl-) N->Cl Primary H-Bond O2 Ester Carbonyl (-C=O) N->O2 Secondary H-Bond O1 Hydroxyl (-OH) O1->Cl Stabilizing H-Bond

Fig 2: Mechanistic diagram of the chloride-mediated hydrogen bonding network.

References

  • Title : Crystal growth and characterization of L-threoninium chloride and L-threoninium bromide, new nonlinear optical crystals. Source : ResearchGate URL :[Link]

  • Title : L-Threonine | C4H9NO3 | CID 6288 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

  • Title : Information on EC 2.3.2.13 - protein-glutamine gamma-glutamyltransferase Source : BRENDA Enzyme Database URL :[Link]

  • Title : The Crystal Structure of Ls-Threonine Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

Sources

Foundational

Mechanism of action for Ethyl L-threoninate hydrochloride in organic synthesis

Title: The Strategic Role of Ethyl L-Threoninate Hydrochloride in Asymmetric Organic Synthesis: Mechanisms, Reactivity, and Protocols Executive Summary Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Role of Ethyl L-Threoninate Hydrochloride in Asymmetric Organic Synthesis: Mechanisms, Reactivity, and Protocols

Executive Summary

Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) is a highly versatile chiral pool building block utilized extensively in the total synthesis of complex natural products, peptidomimetics, and active pharmaceutical ingredients (APIs) 1[1]. In the context of organic synthesis, its "mechanism of action" refers to its precisely engineered orthogonal reactivity. By providing a pre-installed (2S, 3R) stereochemical scaffold, it bypasses the need for complex, low-yield asymmetric induction steps 2[2].

The Mechanistic Logic of Orthogonal Protection

To utilize L-threonine effectively in multi-step synthesis, its inherent reactivity must be tightly controlled to prevent polymerization and side reactions. The ethyl ester and hydrochloride salt modifications create a perfectly poised intermediate.

  • The Hydrochloride Salt (Amine Protection): Free amino acids are zwitterionic and highly prone to auto-condensation. By isolating the molecule as a hydrochloride salt, the α -amine is locked in a non-nucleophilic ammonium state ( −NH3+​ ). This prevents premature reactions and significantly enhances the compound's stability, shelf-life, and handling properties as a weighable crystalline solid 3[3].

  • The Ethyl Ester (Carboxyl Protection): Esterification of the C-terminus prevents the carboxylic acid from acting as a competing nucleophile during coupling events. The ethyl group is specifically chosen over a methyl group because it offers slightly higher lipophilicity (aiding solubility in organic solvents like DCM or DMF) and provides a controlled, predictable rate of saponification during deprotection 4[4].

  • The Free Hydroxyl Group: The secondary alcohol at the C3 position remains unprotected. Because it is sterically hindered, it generally remains inert during standard peptide coupling, yet it is available for selective O-functionalization (e.g., glycosylation, Mitsunobu inversion) if required by the synthetic route.

ReactivityMap Core Ethyl L-threoninate HCl (Protected Chiral Pool) Amine Free Amine Generation (Base: DIPEA/TEA) Core->Amine Neutralization Hydroxyl O-Functionalization (Mitsunobu/Alkylation) Core->Hydroxyl Direct Reaction Carboxyl Ester Hydrolysis (LiOH/H2O) Core->Carboxyl Saponification

Fig 1. Orthogonal reactivity map of Ethyl L-threoninate HCl in organic synthesis.

Mechanistic Pathways in Synthetic Applications

Pathway A: N-Terminal Elongation (Peptide Coupling)

To utilize the compound as a nucleophile, the hydrochloride salt must be neutralized in situ. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is employed. DIPEA is sterically hindered, meaning it acts exclusively as a base to abstract the proton from the −NH3+​ group without acting as a nucleophile itself 5[5]. Once the free amine is generated, it rapidly attacks an electrophilic activated carbonyl (e.g., an O-acylisourea intermediate generated by DCC or a highly reactive ester generated by HATU) to form a stable amide bond.

Pathway B: C-Terminal Deprotection (Saponification)

Following N-acylation, the ethyl ester must often be removed to allow further chain elongation. The mechanism involves nucleophilic acyl substitution. Hydroxide ions (from LiOH) attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. This step must be performed under strictly controlled temperatures (typically 0°C) to prevent the base-catalyzed epimerization of the delicate α -chiral center.

Quantitative Data: Physicochemical Properties & Reaction Metrics

Table 1: Physicochemical Profile of Ethyl L-threoninate hydrochloride 3[3]

PropertyValueMechanistic Implication
Molecular Weight 183.63 g/mol Ideal for precise stoichiometric calculations.
Molecular Formula C6H14ClNO3Contains orthogonal functional groups.
Stereochemistry (2S, 3R)Directs asymmetric synthesis pathways.
Physical State Solid (Crystalline)Ensures high stability and prevents auto-condensation.
Polar Surface Area 72.6 ŲIndicates moderate polarity; requires polar aprotic solvents (DMF/DMSO) for dissolution.

Table 2: Standard Reaction Metrics

Reaction TypeReagentsTypical YieldCausality / Note
Amide Coupling HATU, DIPEA, DMF>90%HATU prevents racemization via a HOAt intermediate.
Ester Hydrolysis LiOH, THF/H2O (3:1)85-95%Mild conditions preserve the (2S, 3R) stereocenters.
O-Silylation TBS-Cl, Imidazole, DCM>80%Protects the C3 hydroxyl if strong bases are needed later.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction fidelity.

Protocol 1: In Situ Free-Basing and Amide Coupling

Objective: Couple Ethyl L-threoninate hydrochloride with an N-protected amino acid (e.g., Fmoc-Ala-OH). Causality Focus: The base (DIPEA) is added to the amine salt before introducing the activated acid. This ensures the nucleophile is ready, preventing the activated acid from degrading via hydrolysis or rearrangement while waiting.

  • Preparation: Suspend 1.0 eq of Ethyl L-threoninate hydrochloride in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Neutralization: Add 2.5 eq of DIPEA dropwise at 0°C. Validation: The cloudy suspension will become a clear solution as the salt is neutralized and the free amine dissolves.

  • Activation: In a separate flask, dissolve 1.05 eq of the carboxylic acid and 1.1 eq of HATU in DMF. Stir for 5 minutes to form the active ester.

  • Coupling: Transfer the activated acid solution to the amine solution. Stir at room temperature for 2 hours.

  • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the ninhydrin-active amine spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate. Wash the organic layer with 5% NaHCO3​ and brine to remove urea byproducts and excess DIPEA. Dry over Na2​SO4​ and concentrate.

Workflow Step1 1. Suspension Ethyl L-threoninate HCl in DMF Step2 2. Neutralization Add DIPEA at 0°C (Generates Free Amine) Step1->Step2 Argon Atm Step3 3. Activation & Coupling Add Activated Acid (HATU) Stir 2h at RT Step2->Step3 Nucleophilic Attack Step4 4. In-Process Validation TLC Check (Ninhydrin Stain) Step3->Step4 Monitor Step5 5. Workup Aq. Extraction & Purification Step4->Step5 If Complete

Fig 2. Step-by-step workflow for the HATU-mediated amide coupling of Ethyl L-threoninate HCl.

Protocol 2: Mild Ester Hydrolysis (Saponification)

Objective: Deprotect the C-terminus while preserving the α -stereocenter. Causality Focus: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation coordinates with the ester oxygen, activating the carbonyl specifically and allowing the reaction to proceed at lower temperatures, thereby minimizing the risk of epimerization.

  • Solvation: Dissolve the N-acylated ethyl threoninate derivative in a 3:1 mixture of THF and H2​O .

  • Hydrolysis: Cool the solution to 0°C. Add 1.5 eq of LiOH· H2​O in one portion.

  • Monitoring: Stir at 0°C for 1-2 hours. Validation: Monitor via LC-MS. The mass shift from [M+H]+ to [M-28+H]+ (loss of the ethyl group) indicates completion.

  • Acidification: Carefully acidify the mixture to pH 2-3 using 1M HCl at 0°C. Causality: This protonates the newly formed carboxylate, driving it into the organic phase during extraction.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO4​ , and concentrate in vacuo.

References

  • Title: Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096 - PubChem Source: National Library of Medicine (nih.gov) URL: [Link]

  • Title: ethyl L-threoninate hydrochloride - ChemBK Source: chembk.com URL: [Link]

  • Title: Improving Activity and Cβ-Stereoselectivity of l-Threonine Transaldolase via Structure-Guided Protein Engineering Source: ACS Publications (acs.org) URL: [Link]

  • Title: WO1998017302A1 - Total synthesis of the amino hip analogue of didemnin a Source: Google Patents URL

Sources

Exploratory

Spectroscopic Characterization of Ethyl L-threoninate Hydrochloride: An In-Depth Analytical Guide

Executive Summary & Significance Ethyl L-threoninate hydrochloride (CAS: 39994-70-2)[1] is a highly versatile chiral building block extensively utilized in peptide synthesis, prodrug formulation, and the development of e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Significance

Ethyl L-threoninate hydrochloride (CAS: 39994-70-2)[1] is a highly versatile chiral building block extensively utilized in peptide synthesis, prodrug formulation, and the development of ergogenic dietary substances[2]. Because the pharmacological efficacy of amino acid derivatives is intrinsically tied to their stereochemical and structural integrity, rigorous analytical validation is non-negotiable.

This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic characterization of Ethyl L-threoninate hydrochloride using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy[3]. By understanding the physical environment of the molecule—specifically its hydrochloride salt form and hydrogen-bonding network—analytical scientists can confidently interpret spectral data and validate batch purity.

Molecular Architecture & Spectroscopic Rationale

Ethyl L-threoninate hydrochloride ( C6​H14​ClNO3​ ) possesses several distinct functional groups that dictate its spectroscopic behavior:

  • Chiral Centers (2S, 3R): The stereocenters influence the magnetic environment of adjacent protons, occasionally leading to complex coupling patterns.

  • Hydrochloride Salt Form: The protonated primary amine ( −NH3+​ ) significantly alters both the electronic distribution (inductive effects) and the solubility profile of the molecule compared to its free-base counterpart.

  • Hydrogen Bonding: The presence of both a secondary alcohol ( −OH ) and an ammonium group creates a robust intermolecular hydrogen-bonding network in the solid state, which heavily influences vibrational frequencies in FTIR.

Analytical Workflow

G A Ethyl L-threoninate HCl (Sample Prep) B FTIR Spectroscopy (Solid State) A->B C NMR Spectroscopy (Solution State) A->C D Vibrational Modes (C=O, -OH, -NH3+) B->D E 1H NMR (Proton Environments) C->E F 13C NMR (Carbon Skeleton) C->F G Structural Verification & Purity Assessment D->G E->G F->G

Fig 1: Spectroscopic characterization workflow for Ethyl L-threoninate HCl.

Fourier-Transform Infrared (FTIR) Profiling

Causality in Method Selection

For amino acid ester hydrochlorides, Potassium Bromide (KBr) pelleting is preferred over Attenuated Total Reflectance (ATR). Why? ATR applies significant mechanical pressure to the crystal lattice, which can induce polymorphic shifts or alter the delicate hydrogen-bonding network of the salt, leading to shifted or broadened bands. KBr provides a true representation of the unperturbed solid-state matrix.

Spectral Interpretation & Inductive Effects

The most critical diagnostic band is the ester carbonyl ( C=O ) stretch. In standard aliphatic esters, this appears near 1735 cm−1 . However, in Ethyl L-threoninate hydrochloride, it is shifted to ∼1745 cm−1 . This high-frequency shift is caused by the strong electron-withdrawing inductive effect ( −I effect) of the adjacent alpha-ammonium group ( −NH3+​ ). The −I effect pulls electron density away from the carbonyl oxygen, shortening the C=O bond and increasing its force constant.

Table 1: FTIR Diagnostic Bands (Solid State, KBr)
Wavenumber ( cm−1 )Vibrational ModeStructural Assignment & Causality
~3350 O-H StretchBroadened due to extensive intermolecular H-bonding.
3100 – 2800 N-H Stretch ( −NH3+​ )Broad, complex envelope overlapping with aliphatic C-H stretches; typical of primary amine salts.
~1745 C=O Stretch (Ester)Shifted to higher frequency due to the −I effect of the alpha-ammonium group.
~1585 N-H Bend (Asymmetric)Confirms the protonated state of the amine.
~1245 C-O Stretch (Ester)Asymmetric stretching of the C−O−C ester linkage.
~1050 C-O Stretch (Alcohol)Characteristic of secondary alcohols.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the solvent of choice. Why not CDCl3​ or D2​O ?

  • Solubility: The highly polar hydrochloride salt is virtually insoluble in non-polar halogenated solvents like CDCl3​ .

  • Proton Exchange: While D2​O provides excellent solubility, it causes rapid deuterium exchange with the −OH and −NH3+​ protons, rendering them invisible. DMSO- d6​ lacks this rapid exchange property, allowing for the distinct observation and integration of these critical functional groups, thereby validating the intact salt form.

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment1.15Doublet (d)3H6.4 γ CH3​ (Threonine core)1.22Triplet (t)3H7.1Ester- CH3​ 3.85Multiplet (m) / dd1H~8.2, 4.5 α CH (Couples to β CH and −NH3+​ )4.12Doublet of quartets (dq)1H6.4, 4.5 β CH (Couples to γ CH3​ and α CH )4.20Quartet (q)2H7.1Ester- CH2​ 5.85Doublet (d)1H5.0 −OH (Exchangeable)8.45Broad singlet (br s)3HN/A −NH3+​ (Exchangeable)

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment14.2Primary ( CH3​ )Ester- CH3​ 20.4Primary ( CH3​ ) γ CH3​ (Threonine core)58.1Tertiary ( CH ) α Carbon (Deshielded by −NH3+​ )61.5Secondary ( CH2​ )Ester- CH2​ (Deshielded by ester oxygen)65.8Tertiary ( CH ) β Carbon (Deshielded by −OH )168.7Quaternary ( C=O )Ester Carbonyl

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Solid-State FTIR (KBr Pellet Method)
  • System Validation: Run a background scan of the empty sample compartment to subtract atmospheric CO2​ and water vapor. Verify wavelength accuracy using a standard 1.5 mil polystyrene film (peaks at 1601.2 cm−1 and 1028.3 cm−1 ).

  • Sample Preparation: Weigh ∼2 mg of thoroughly dried Ethyl L-threoninate hydrochloride and ∼200 mg of IR-grade, anhydrous KBr.

  • Milling: Grind the mixture in an agate mortar for exactly 60 seconds. Caution: Over-grinding can cause moisture absorption from the air, artificially broadening the −OH band.

  • Pressing: Transfer the powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 for a minimum of 32 co-added scans to ensure a high signal-to-noise ratio.

Protocol B: Solution-State NMR ( 1 H and 13 C)
  • System Validation: Run a blank spectrum of the DMSO- d6​ solvent to identify the residual solvent peak (quintet at 2.50 ppm ) and the residual water peak ( ∼3.33 ppm ).

  • Sample Preparation: Dissolve 15−20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a PTFE syringe filter directly into a 5 mm NMR tube to remove any insoluble particulate matter that could distort magnetic field homogeneity.

  • Acquisition ( 1 H): Tune and match the probe. Lock onto the deuterium signal of DMSO. Shim the magnet until the TMS signal width at half-height is <1.0 Hz . Acquire 16 transients with a relaxation delay ( D1 ) of 2 seconds.

  • Acquisition ( 13 C): Increase the sample concentration to ∼50 mg/mL if possible. Acquire a proton-decoupled 13 C spectrum with a minimum of 512 transients and a D1 of 2 seconds to ensure adequate relaxation of quaternary carbons.

Conclusion

The rigorous spectroscopic characterization of Ethyl L-threoninate hydrochloride relies on understanding the interplay between its functional groups and its physical state. The −I effect of the ammonium salt serves as a definitive marker in FTIR ( ∼1745 cm−1 ), while the deliberate use of DMSO- d6​ in NMR allows for the quantification of exchangeable protons, confirming the structural integrity of the hydrochloride salt. Adherence to the self-validating protocols outlined above ensures that analytical data is both highly accurate and reproducible for downstream drug development applications.

References

  • National Center for Biotechnology Information (NIH). "Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096 - PubChem." PubChem Database. Available at:[Link]

  • Kuhn, L. T. "Photo-CIDNP NMR spectroscopy of amino acids and proteins." Topics in Current Chemistry, 2013:338:229-300. doi: 10.1007/128_2013_427. Available at:[Link]

Sources

Foundational

Ethyl L-threoninate hydrochloride CAS 39994-75-7 safety and toxicity data

An In-Depth Technical Guide to the Safety and Toxicity of Ethyl L-threoninate hydrochloride (CAS 39994-75-7) For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl L-threoninate hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity of Ethyl L-threoninate hydrochloride (CAS 39994-75-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl L-threoninate hydrochloride (CAS 39994-75-7) is a derivative of the essential amino acid L-threonine, utilized as a building block in peptide synthesis and other biochemical research applications.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. The primary focus is on presenting a detailed analysis of its known toxicological profile, highlighting areas with robust data and identifying existing data gaps to inform risk assessment and safe handling practices in a laboratory and drug development setting. This document synthesizes information from regulatory dossiers and supplier safety data sheets to offer a practical and scientifically grounded perspective for the intended professional audience.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety evaluation. Ethyl L-threoninate hydrochloride is the hydrochloride salt of the ethyl ester of L-threonine.

PropertyValueSource
CAS Number 39994-75-7[2]
Molecular Formula C₆H₁₄ClNO₃[2]
Molecular Weight 183.63 g/mol [2]
Synonyms Ethyl L-threoninate HCl, L-Threonine ethyl ester hydrochloride[2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]

The hydrochloride salt form generally enhances the solubility and stability of the parent amino acid ester.[1]

Toxicological Profile

The toxicological data for Ethyl L-threoninate hydrochloride is limited, with the most comprehensive information available for acute oral toxicity. For other endpoints, such as dermal toxicity, irritation, sensitization, and long-term toxicity, there is a notable lack of specific studies.

Acute Toxicity

The primary endpoint for which quantitative data is available is acute oral toxicity. A study conducted in accordance with Good Laboratory Practice (GLP) and OECD Guideline 423 (Acute Toxic Class Method) provides a reliable basis for risk assessment.

Oral LD₅₀ Data Summary

SpeciesSexRouteVehicleLD₅₀ClassificationSource
Wistar RatFemaleOral (gavage)Sunflower Oil>2000 mg/kg bwNot Classified[3]

The study design provides critical context for the interpretation of the LD₅₀ value.

  • Methodology : The acute toxic class method was employed, which is a stepwise procedure with a limited number of animals.[3]

  • Dosing : A starting dose of 2000 mg/kg body weight was administered to three female Wistar rats. The test item was dissolved in sunflower oil and administered via gavage at a volume of 10 mL/kg.[3]

  • Observations :

    • Mortality : In the initial group of three rats, one animal died. The test was subsequently continued with another three female rats at the same dose level (2000 mg/kg), in which no further mortality was observed.[3]

    • Clinical Signs : In the first group, all animals exhibited decreased activity, diarrhea, and piloerection. One animal also showed irritability. These symptoms were observed between the day of treatment and day 4.[3]

    • Body Weight : One animal showed weight loss in the first week, but the mean body weight of the surviving animals was consistent with their age and species throughout the study.[3]

    • Pathology : No treatment-related pathological changes were found during autopsy of the surviving animals.[3]

DOT Diagram: Workflow for Acute Oral Toxicity Assessment (OECD 423)

G cluster_prep Preparation cluster_study Stepwise Dosing Procedure cluster_conclusion Conclusion DoseSelection Select Starting Dose (2000 mg/kg based on available info) Formulation Prepare Formulation (Test item in Sunflower Oil) DoseSelection->Formulation AnimalPrep Acclimatize Female Wistar Rats Step1 Step 1: Dose 3 Rats at 2000 mg/kg AnimalPrep->Step1 Formulation->Step1 Observation1 Observe for 14 Days: - Mortality - Clinical Signs - Body Weight Step1->Observation1 Outcome1 Outcome: 1/3 Died Observation1->Outcome1 Step2 Step 2: Dose 3 More Rats at 2000 mg/kg Outcome1->Step2 Mortality occurred, continue at same dose Observation2 Observe for 14 Days Step2->Observation2 Outcome2 Outcome: 0/3 Died Observation2->Outcome2 LD50 Determine LD50 > 2000 mg/kg bw Outcome2->LD50 No further mortality Classification GHS: Not Classified for Acute Oral Toxicity LD50->Classification

Caption: Workflow of the OECD 423 study for Ethyl L-threoninate hydrochloride.

Skin Corrosion / Irritation

There are no specific experimental studies available for skin corrosion or irritation for Ethyl L-threoninate hydrochloride. Safety data sheets generally state that no information is available.[4] Some sources indicate that direct contact may cause irritation, reddening, or itching, but this is presented as a general precaution rather than the result of specific testing.

Serious Eye Damage / Irritation

Similar to skin irritation, no dedicated studies on eye irritation have been identified. Precautionary statements in safety data sheets recommend avoiding eye contact and suggest that direct contact may lead to transient discomfort, such as tearing or redness.[5][6]

Respiratory or Skin Sensitization

No data is available to assess the potential of Ethyl L-threoninate hydrochloride to cause skin or respiratory sensitization.[4][7]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity (CMR Effects)

There is a complete lack of data for these critical long-term toxicity endpoints. Safety data sheets consistently report "No information available" for carcinogenicity, germ cell mutagenicity, and reproductive toxicity.[4] This represents a significant data gap for a comprehensive hazard assessment.

Safe Handling and Exposure Controls

Given the limited toxicological dataset, a cautious approach to handling is warranted, adhering to good industrial hygiene and safety practices.[5]

Engineering Controls
  • Ventilation : Work should be conducted in a well-ventilated area. For procedures that may generate dust, local exhaust ventilation or a laboratory fume hood should be used.[8]

Personal Protective Equipment (PPE)

The following PPE is recommended as a standard for handling this chemical:

  • Eye/Face Protection : Wear safety glasses with side shields or goggles (compliant with EN 166).[5]

  • Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber). Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact.[9]

  • Skin and Body Protection : Wear a lab coat or other long-sleeved clothing to prevent skin exposure.[5]

  • Respiratory Protection : Under normal use with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is inadequate, a particulate respirator (e.g., N95) may be necessary.[9]

DOT Diagram: Recommended PPE for Handling

PPE_Diagram cluster_ppe Personal Protective Equipment (PPE) substance Ethyl L-threoninate hydrochloride Eyes Eye Protection (Goggles/Safety Glasses) substance->Eyes Protect Hands Hand Protection (Gloves) substance->Hands Protect Body Body Protection (Lab Coat) substance->Body Protect Lungs Respiratory Protection (If dust is generated) substance->Lungs Protect

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Incorporation of Ethyl L-Threoninate Hydrochloride in Peptide Synthesis

Executive Summary & Mechanistic Rationale Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) is a uniquely functionalized amino acid derivative featuring a C-terminal ethyl ester, an N-terminal primary amine (stabilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) is a uniquely functionalized amino acid derivative featuring a C-terminal ethyl ester, an N-terminal primary amine (stabilized as a hydrochloride salt), and a secondary hydroxyl group on its side chain[1]. In modern peptide chemistry and bioconjugation, it serves as a critical building block rather than a standard solid-phase peptide synthesis (SPPS) monomer.

  • Precursor for C-Terminal Modified Probes: Pioneering expressed protein ligation (EPL) approaches have utilized to generate ubiquitin-aldehyde, ubiquitin-nitrile, and fluorogenic probes[2].

  • Chemo-Enzymatic Ligation: The ethyl ester acts as an activated acyl donor. Proteases like papain exhibit a (such as ethyl esters) over free carboxylates, facilitating the chemo-enzymatic synthesis of complex architectures like pseudopeptidoglycan networks[3].

Because the C-terminus is protected, Ethyl L-threoninate cannot be directly anchored to a standard SPPS resin via its carboxyl group. Instead, it must be incorporated using a hybrid solid/solution-phase fragment condensation approach.

Workflow 1: Hybrid SPPS and Solution-Phase Fragment Condensation

To incorporate Ethyl L-threoninate at the C-terminus of a synthetic peptide, the upstream sequence must be synthesized on a highly acid-sensitive resin, cleaved while retaining its side-chain protecting groups, and subsequently coupled in solution.

Hybrid_SPPS_Workflow N1 Fmoc-SPPS on 2-CTC Resin N2 Mild Acid Cleavage (1% TFA in DCM) N1->N2 Retains side-chain protecting groups N3 Protected Peptide (Free C-Terminal Acid) N2->N3 Neutralization & Isolation N4 Solution Coupling Ethyl L-threoninate HCl + HATU/DIPEA N3->N4 Fragment Condensation N5 Global Deprotection (95% TFA Cocktail) N4->N5 LC-MS Validation N6 Target Peptide C-Terminal Thr-OEt N5->N6 Ether Precipitation

Caption: Workflow for hybrid SPPS and solution-phase fragment condensation.

Step-by-Step Methodology
  • On-Resin Synthesis: Synthesize the target peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS protocols. Causality: 2-CTC resin is chosen because its extreme acid lability allows for cleavage without removing side-chain protecting groups (e.g., tBu, Trt, Boc).

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 × 2 minutes.

  • Neutralization & Concentration: Drain the cleavage cocktail directly into a flask containing 10% pyridine in methanol to immediately neutralize the TFA, preventing premature side-chain deprotection. Concentrate under reduced pressure.

  • Solution-Phase Coupling:

    • Dissolve the protected peptide fragment (1 eq) and Ethyl L-threoninate hydrochloride (1.2 eq) in anhydrous DMF.

    • Critical Causality: Because Ethyl L-threoninate is a hydrochloride salt, an additional equivalent of base is strictly required to neutralize the HCl and free the primary amine for nucleophilic attack.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.5 eq total: 2.5 eq for HATU activation + 1.0 eq for HCl neutralization).

    • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor conversion via LC-MS. A successful coupling will show a mass shift corresponding to the addition of the threonine ethyl ester minus water (-18 Da from the combined mass).

  • Global Deprotection: Treat the purified protected fragment with 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O for 2 hours to remove side-chain protecting groups. Precipitate the final peptide in cold diethyl ether.

Workflow 2: Chemo-Enzymatic Ligation using Peptide-Threoninate Ethyl Esters

Once synthesized, peptides bearing a C-terminal Ethyl L-threoninate can be utilized as highly efficient acyl donors in protease-catalyzed ligations, a technique recently used to synthesize[4].

ChemoEnzymatic A Peptide-Thr-OEt (Acyl Donor) C Acyl-Enzyme Intermediate A->C Enzyme binding & Ethanol release B Papain / Protease (Catalyst) B->C E Ligated Peptide Product C->E Nucleophilic attack D Nucleophile (Amine / Peptide) D->E

Caption: Papain-catalyzed transamidation using a C-terminal ethyl ester acyl donor.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a ligation buffer (pH 6.5) containing 100 mM sodium phosphate, 5 mM EDTA, and 5 mM L-cysteine. Causality: L-cysteine is required to maintain the active site cysteine of papain in a reduced, nucleophilic state.

  • Substrate Solubilization: Dissolve the peptide-threonine ethyl ester (acyl donor) and the target nucleophile (e.g., an N-terminal amine of a glycan-conjugated peptide) in the buffer.

  • Enzyme Addition: Add papain (10 U/mg of substrate). The ethyl ester acts as an activated acyl group, increasing binding affinity to the nucleophilic cysteine in papain's catalytic triad compared to a free carboxylate[3].

  • Incubation & Validation: Incubate at 37°C. Monitor the release of ethanol and the formation of the ligated product via ¹H NMR or LC-MS.

Quantitative Optimization of Coupling Conditions

To ensure a self-validating system, coupling efficiency and epimerization rates must be carefully controlled during the solution-phase fragment condensation. Table 1 summarizes the performance of various coupling cocktails when reacting Ethyl L-threoninate hydrochloride with a sterically hindered protected peptide fragment.

Table 1: Comparison of Coupling Reagents for Ethyl L-Threoninate HCl Fragment Condensation

Coupling ReagentBase (Equivalents)*SolventReaction TimeYield (%)Epimerization (%)
HATU DIPEA (3.5 eq)DMF2 h>95<1
DIC / Oxyma DIPEA (1.5 eq)DMF4 h90<2
EDC·HCl / HOBt NMM (3.5 eq)DCM/DMF12 h85<5

*Note: Base equivalents account for the extra 1.0 eq required to neutralize the hydrochloride salt of Ethyl L-threoninate.

References

  • Strieter, E. R., & Korasick, D. A. (2012). "Unraveling the Complexity of Ubiquitin Signaling". ACS Chemical Biology, 7(1), 52-63. DOI: 10.1021/cb2004059. URL:[Link]

  • Loibner, P., et al. (2025). "Chemo-Enzymatic Synthesis of Viscoelastic Pseudopeptidoglycan Networks". Bioconjugate Chemistry. DOI: 10.1021/acs.bioconjchem.5c00014. URL:[Link]

Sources

Application

Application Note: Standard Protocol for Chemoselective N-Alkylation of Ethyl L-Threoninate Hydrochloride

Executive Summary Ethyl L-threoninate hydrochloride is a highly versatile, chiral building block frequently utilized in peptide synthesis and drug development. However, N-alkylation of this substrate presents three disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl L-threoninate hydrochloride is a highly versatile, chiral building block frequently utilized in peptide synthesis and drug development. However, N-alkylation of this substrate presents three distinct mechanistic challenges:

  • Over-alkylation : The primary amine is highly susceptible to sequential alkylation, forming undesired secondary and tertiary amines.

  • Chemoselectivity (O- vs. N-Alkylation) : The unprotected secondary hydroxyl group on the threonine side chain acts as a competing nucleophile under strongly basic conditions.

  • Stereochemical Integrity : The chiral α-carbon is prone to epimerization/racemization if subjected to harsh basic environments.

To overcome these challenges, direct alkylation using alkyl halides is generally avoided. This Application Note details two field-proven, self-validating methodologies for achieving high-yielding, chemoselective mono-N-alkylation: a classical Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) [1], and an advanced, atom-economic Hydrogen Borrowing protocol utilizing Ruthenium catalysis [2].

Mechanistic Insights & Causality (E-E-A-T)

Why Reductive Amination (Protocol A) is the Gold Standard

Reductive amination arrests the reaction at the mono-alkylated stage. Once the primary amine condenses with an aldehyde to form an imine/iminium intermediate, it is reduced to a secondary amine. This secondary amine is significantly more sterically hindered and less nucleophilic toward the initial aldehyde, effectively preventing a second iminium formation.

Furthermore, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than NaBH₄ or NaCNBH₃. NaBH₄ is overly reactive and will prematurely reduce the aldehyde to an alcohol. NaCNBH₃ is highly toxic and requires strict pH control. STAB is mild, selectively reduces the protonated iminium ion over the unreacted aldehyde, and operates efficiently in the presence of the free hydroxyl group without causing O-alkylation [1].

Why Catalytic Hydrogen Borrowing (Protocol B) is the Modern Alternative

While STAB is highly effective, it requires stoichiometric amounts of the reducing agent and generates acetate waste. The Hydrogen Borrowing methodology represents a "green" alternative. By utilizing a Ruthenium catalyst, a primary alcohol is temporarily dehydrogenated to an aldehyde in situ. Following imine condensation, the Ru-hydride species re-hydrogenates the intermediate. This base-free (or mildly basic) pathway produces water as the sole byproduct and exhibits excellent retention of stereochemistry at the α-carbon [2].

MechanisticPathway Substrate Ethyl L-threoninate HCl FreeBase Free Amine (Nucleophile) Substrate->FreeBase Base Neutralization Iminium Iminium Intermediate FreeBase->Iminium + Aldehyde (Protocol A) ImineB Imine Intermediate + Ru-H FreeBase->ImineB + Alcohol & Ru-Cat (Protocol B) STAB NaBH(OAc)3 Reduction Iminium->STAB ProdA Mono-N-alkylated Product STAB->ProdA RuH Ru-Hydride Reduction ImineB->RuH ProdB Mono-N-alkylated Product + H2O RuH->ProdB

Figure 1: Mechanistic divergence of Reductive Amination vs. Hydrogen Borrowing pathways.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three primary synthetic strategies for this substrate.

MethodologyReagents & ConditionsChemoselectivity (Mono:Di)Racemization RiskPrimary ByproductsScalability
Direct Alkylation Alkyl Halide, K₂CO₃, MeCN, 60°CPoor (Prone to Di-alkylation & O-alkylation)Moderate to HighHalide saltsHigh
Protocol A: Reductive Amination Aldehyde, NaBH(OAc)₃, DIPEA, DCE, RTExcellent (>95:5)Very LowAcetate saltsHigh
Protocol B: Hydrogen Borrowing Alcohol, Ru-Catalyst, NaHCO₃, Toluene, 120°CExcellent (>95:5)Very LowWaterMedium (Catalyst cost)

Detailed Experimental Protocols

Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for standard laboratory synthesis where immediate access to diverse aldehydes is available.

Reagents:

  • Ethyl L-threoninate hydrochloride (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend Ethyl L-threoninate hydrochloride in anhydrous DCE to achieve a 0.2 M concentration. Add DIPEA (1.1 equiv) dropwise. Stir for 15 minutes at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the nucleophilic amine without participating in side reactions with the electrophilic aldehyde.

  • Imine Condensation: Add the target aldehyde (1.05 equiv) to the mixture. Stir for 30–60 minutes at room temperature under an inert nitrogen atmosphere.

    • Causality: Allowing the imine/iminium to pre-form ensures near-complete conversion and minimizes the risk of STAB directly reducing the aldehyde to its corresponding alcohol.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portionwise over 5 minutes to control any mild exotherm. Stir the reaction mixture at room temperature for 4–12 hours. Reaction progress should be monitored via TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes. Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient).

Workflow Step1 1. Suspend in DCE + DIPEA (15 min) Step2 2. Add Aldehyde (Stir 30-60 min) Step1->Step2 Step3 3. Add NaBH(OAc)3 (Stir 4-12 hrs) Step2->Step3 Step4 4. Quench with NaHCO3 (aq) Step3->Step4 Step5 5. Extract (DCM) & Purify (Silica) Step4->Step5

Figure 2: Step-by-step experimental workflow for Protocol A (Reductive Amination).

Protocol B: Ruthenium-Catalyzed Hydrogen Borrowing

This protocol is ideal for atom-economic scale-up or when the corresponding primary alcohol is more stable/available than the aldehyde.

Reagents:

  • Ethyl L-threoninate hydrochloride (1.0 equiv)

  • Target Primary Alcohol (1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ Catalyst (0.5–1.0 mol%)

  • Diphenylphosphate additive (4.0 mol%)

  • NaHCO₃ (1.05 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Reaction Setup: In an argon-filled glovebox (or using standard Schlenk techniques), charge a pressure tube with Ethyl L-threoninate hydrochloride (1.0 equiv), NaHCO₃ (1.05 equiv),[Ru(p-cymene)Cl₂]₂ (0.5 mol%), and diphenylphosphate (4.0 mol%).

    • Causality: NaHCO₃ is a sufficiently mild base to neutralize the hydrochloride salt without causing α-carbon deprotonation (racemization). The diphenylphosphate additive acts as a cooperative Brønsted acid, significantly enhancing both imine formation and the subsequent Ru-hydride reduction step [2].

  • Reagent Addition: Add the primary alcohol (1.2 equiv) and anhydrous toluene to achieve a 0.5 M concentration.

  • Thermal Activation: Seal the tube tightly, remove it from the glovebox, and heat the mixture in an oil bath at 120°C for 16–18 hours.

    • Causality: The elevated temperature is thermodynamically required to drive the initial endothermic dehydrogenation of the alcohol to the aldehyde by the Ruthenium catalyst.

  • Workup & Purification: Cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate and filter it through a short pad of Celite to remove the metal catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. URL:[Link]

Method

Application Note: Utilizing Ethyl L-threoninate hydrochloride in Peptidomimetic Drug Design

Executive Summary The design and synthesis of peptidomimetics require building blocks that offer precise regiochemical control. Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) serves as a highly versatile, C-terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of peptidomimetics require building blocks that offer precise regiochemical control. Ethyl L-threoninate hydrochloride (CAS: 39994-70-2) serves as a highly versatile, C-terminal protected amino acid derivative. By masking the carboxylic acid as an ethyl ester, researchers can selectively direct coupling reactions to the N-terminus or perform functionalization at the side-chain hydroxyl group without risking unwanted polymerization.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical chemistry and bench-level execution. This document details the mechanistic rationale for selecting the ethyl ester over other protecting groups, followed by two field-proven protocols: the solution-phase synthesis of complex depsipeptides (e.g., Didemnin A analogues) and the enzymatic semisynthesis of human insulin via transpeptidation.

Physicochemical Profiling & Mechanistic Rationale

Why the Hydrochloride Salt?

Free amino acid esters are inherently unstable. The unprotonated α-amino group can act as a nucleophile, attacking the ester carbonyl of a neighboring molecule. This intermolecular aminolysis leads to the formation of diketopiperazines (cyclic dipeptides) or linear oligomers during storage. By supplying the compound as a hydrochloride salt, the amine is protonated ( NH3+​ ), rendering it non-nucleophilic. This ensures indefinite shelf stability[1][2]. During synthesis, a non-nucleophilic tertiary amine (e.g., DIPEA or NMM) is introduced to liberate the free amine in situ immediately prior to coupling.

The Ethyl Ester Advantage

In peptidomimetic design, the choice of C-terminal protection dictates the entire synthetic strategy.

  • t-Butyl esters (-OtBu) require strong acids (like Trifluoroacetic acid, TFA) for deprotection, which can inadvertently cleave acid-sensitive depsipeptide bonds (ester linkages within the peptide backbone).

  • Methyl esters (-OMe) are easily cleaved but are highly prone to diketopiperazine formation during Fmoc deprotection steps.

  • Ethyl esters (-OEt) strike an optimal balance. They are entirely stable to acidic environments and standard N-terminal deprotection conditions (Boc/Cbz removal), yet they can be selectively removed via mild alkaline saponification (LiOH/MeOH) or enzymatic hydrolysis without inducing racemization at the α-carbon[3][4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Ethyl L-threoninate hydrochloride [1][2]

PropertyValue
IUPAC Name Ethyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
CAS Number 39994-70-2
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol
Boiling Point 254 °C at 760 mmHg
Flash Point 107.4 °C
Hydrogen Bond Profile 3 Donors, 4 Acceptors

Table 2: Comparative Analysis of C-Terminal Protecting Groups for Threonine

Protecting GroupCleavage ConditionPrimary AdvantagePrimary Limitation
Methyl (-OMe) Mild Base / EnzymeMinimal steric hindrance.High risk of diketopiperazine formation.
Ethyl (-OEt) Mild Base / EnzymeExcellent organic solubility; stable to acid.Requires strict pH monitoring during saponification.
t-Butyl (-OtBu) Strong Acid (TFA)Completely stable to basic conditions.Incompatible with acid-sensitive depsipeptides.

Application 1: Solution-Phase Synthesis of Didemnin A Analogues

Didemnins are marine-derived cyclic depsipeptides with profound antitumor and antiviral properties. The total synthesis of Didemnin A analogues requires the assembly of complex dipeptide fragments, such as Z-D-MeLeu-Thr-OH, before macrocyclization. Ethyl L-threoninate hydrochloride is the ideal starting material for this fragment[3].

Mechanistic Workflow

Workflow A H-L-Thr-OEt·HCl (Starting Material) B Neutralization (DIPEA) A->B Base C Amide Coupling (EDC/HOBt) B->C Activated AA D Dipeptide-OEt (Intermediate) C->D -H2O E Saponification (LiOH/MeOH) D->E Deprotection F Dipeptide-OH (Elongation Ready) E->F -EtOH

Workflow of solution-phase peptidomimetic elongation using H-L-Thr-OEt·HCl as a stable precursor.

Step-by-Step Protocol: Synthesis of Z-D-MeLeu-Thr-OH

Self-Validating System Note: This protocol utilizes a carbodiimide coupling strategy. The formation of the dicyclohexylurea (DCU) or diisopropylurea byproduct serves as a visual indicator (precipitate) that the activation and subsequent coupling have successfully occurred.

  • Amine Liberation & Activation: Dissolve 7.59 mmol of Z-D-MeLeu-OH in 100 mL of anhydrous CH₂Cl₂ and cool to 0 °C in an ice bath. Add 8.35 mmol of DCC (or EDC·HCl for easier aqueous workup) and stir for 10 minutes to form the active O-acylisourea intermediate[3].

  • Nucleophilic Attack: In a separate vial, dissolve 7.59 mmol of Ethyl L-threoninate hydrochloride in 5 mL of CH₂Cl₂. Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt. Dropwise add this solution to the activated amino acid mixture.

  • Coupling: Allow the reaction to warm to room temperature and stir for 15 hours. The solution will become cloudy as the urea byproduct precipitates.

  • Workup: Filter the urea byproduct. Wash the organic filtrate sequentially with 10% citric acid (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate under vacuum to yield Z-D-MeLeu-Thr-OEt.

  • Saponification: Dissolve the resulting Z-D-MeLeu-Thr-OEt (approx. 4.42 mmol) in methanol and cool to 0 °C. Slowly add 2N KOH or LiOH. Stir for 2 hours.

  • Isolation: Neutralize the mixture to pH 3 using 2N HCl. Partition between ethyl acetate and water. Extract the organic layer, dry, and evaporate to yield the free acid Z-D-MeLeu-Thr-OH, ready for the next peptidomimetic coupling step[3].

Application 2: Enzymatic Transpeptidation for Human Insulin Semisynthesis

One of the most elegant industrial applications of Ethyl L-threoninate hydrochloride is the conversion of porcine insulin to human insulin. Porcine insulin differs from human insulin by a single amino acid: the C-terminal residue of the B-chain is Alanine (B30-Ala) in pigs, but Threonine (B30-Thr) in humans.

Mechanistic Insights

Trypsin is an endopeptidase that specifically cleaves peptide bonds at the carboxyl side of basic amino acids (Lysine and Arginine). The B29 residue of porcine insulin is Lysine. By incubating porcine insulin with trypsin in a medium containing a massive molar excess of Ethyl L-threoninate, the enzyme forms an acyl-enzyme intermediate at B29-Lys. The high concentration of the threonine ethyl ester outcompetes water as a nucleophile, driving a transpeptidation reaction rather than simple hydrolysis[4]. The ethyl ester is critical here: it enhances the solubility of the threonine derivative in the reaction matrix and prevents the newly added threonine from acting as a substrate for further enzymatic degradation.

Enzymatic A Porcine Insulin (B30-Ala) D Human Insulin Ethyl Ester (Intermediate) A->D Transpeptidation (pH 6.3) B Trypsin (Biocatalyst) B->D Catalysis C H-L-Thr-OEt (Nucleophile) C->D Excess supply E Mild Hydrolysis (pH 9.5) D->E F Human Insulin (B30-Thr) E->F

Trypsin-catalyzed transpeptidation converting porcine insulin to human insulin using H-L-Thr-OEt.

Step-by-Step Protocol: Trypsin-Catalyzed Transpeptidation

Self-Validating System Note: The success of this protocol relies on strict pH control. Transpeptidation is favored at slightly acidic pH (6.3), while the final deprotection strictly requires a shift to alkaline pH (9.5) to hydrolyze the ester without denaturing the insulin structure.

  • Nucleophile Preparation: Dissolve 1.0 g of Ethyl L-threoninate hydrochloride in 1 mL of water to create a hyper-concentrated (approx. 3.7 M) aqueous solution. Adjust the pH to 6.3 using propionic acid or calcium acetate buffer[4].

  • Substrate Solubilization: Add 200 mg of porcine insulin to the solution and stir gently until fully dissolved.

  • Biocatalysis: Add 4 mg of porcine trypsin dissolved in 40 µL of 0.02 M calcium acetate (calcium stabilizes the trypsin structure). Re-verify the pH is exactly 6.3.

  • Incubation: Incubate the reaction mixture at 20 °C for 5 hours. (Reaction progress can be monitored via HPLC, expecting a conversion rate of ~75%).

  • Quenching: Stop the reaction by adding 9 mL of water and immediately dropping the pH to 3.0 using 5N HCl. This denatures the trypsin and halts any reverse hydrolysis[4].

  • Purification & Saponification: Isolate the Human Insulin Ethyl Ester via preparative HPLC. Dissolve the purified intermediate in 50 mL of water and adjust the pH to 9.5 using 0.1 M NaOH.

  • Final Maturation: Leave the solution at 25 °C for 72 hours under strict pH control to hydrolyze the ethyl ester. Crystallize the resulting native human insulin using standard zinc-precipitation methods[4].

References

  • Rinehart, K. L., et al. "Total synthesis of the amino hip analogue of didemnin a." World Intellectual Property Organization, WO1998017302A1, 1998.
  • Markussen, J. "Process for preparing human insulin or B-30 esters thereof." United States Patent and Trademark Office, US4601979A, 1986.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Racemization in Ethyl L-Threoninate Hydrochloride Coupling Reactions

Welcome to the technical support center for peptide and amide bond synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide and amide bond synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization, specifically during coupling reactions involving Ethyl L-threoninate hydrochloride. As a β-hydroxy amino acid derivative, threonine presents unique stereochemical challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the chiral integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my coupling reaction?

A: Racemization is the process where a pure chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. Even minor levels of racemization can drastically reduce a peptide's efficacy or introduce undesirable off-target effects, compromising your research and therapeutic development.[1]

Q2: Why is Ethyl L-threoninate particularly susceptible to racemization?

A: While all chiral amino acids (except glycine) can racemize, certain residues are more prone to this side reaction. Threonine, along with serine, contains a hydroxyl group on its side chain which can influence the electronic environment around the chiral center.[2] The primary mechanism of racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone intermediate.[3][4][5] The acidity of the α-proton is a key factor, and its abstraction by a base facilitates the formation of this achiral intermediate, leading to loss of stereochemical integrity.[3][6]

Q3: Which factors have the most significant impact on racemization?

A: Several factors during the coupling step can significantly influence the extent of racemization. These include:

  • The choice of coupling reagent and any additives used. [7]

  • The type and concentration of the base employed. [1][7]

  • The polarity of the solvent. [8]

  • The reaction temperature. [1]

  • The duration of the activation step. [9]

In-Depth Troubleshooting Guide

If you have detected significant racemization in your product, this guide will walk you through a systematic approach to identify the cause and implement effective solutions.

Diagram: Troubleshooting Workflow for Racemization

G cluster_solutions Solutions Start Racemization Detected Coupling_Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Coupling_Reagent Base Step 2: Assess Base and its Concentration Coupling_Reagent->Base Issue Persists Coupling_Sol Use additives (Oxyma, HOBt). Switch to lower racemization reagents (e.g., DEPBT). Coupling_Reagent->Coupling_Sol Temperature Step 3: Check Reaction Temperature Base->Temperature Issue Persists Base_Sol Use sterically hindered base (e.g., Collidine). Minimize base concentration. Base->Base_Sol Solvent Step 4: Consider Solvent Polarity Temperature->Solvent Issue Persists Temp_Sol Perform coupling at 0°C or lower. Temperature->Temp_Sol Success Racemization Minimized Solvent->Success Issue Resolved Solvent_Sol Use less polar solvents (e.g., THF, 2-MeTHF). Solvent->Solvent_Sol

Caption: A step-by-step workflow for troubleshooting racemization issues.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary determinant of racemization levels.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents are known to cause significant racemization.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to cyclization to the problematic oxazolone.[10][11]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept the O-acylisourea to form an active ester that is less susceptible to racemization.[1][12] OxymaPure is often considered superior to HOBt in suppressing racemization and is a safer alternative.[11][13][14]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[1] However, they can still cause racemization, especially with sensitive amino acids.[1] HATU is often preferred over HBTU as it generates a more reactive OAt active ester, which can lead to faster coupling and less opportunity for racemization.[3][15]

    • Solution: For highly sensitive couplings, consider specialized reagents known for their low racemization potential, such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[1][16]

Data Summary: Impact of Coupling Reagents on Racemization

Coupling Reagent/SystemTypical % D-Isomer FormationKey Characteristics
DCC or DIC alone10-30%High racemization potential, requires additives.[3]
DCC/HOBt or EDC/HOBt1-5%Significant reduction in racemization.[3]
HBTU12.6% (in a model system)Generally efficient, but can still cause racemization.[3]
HATU5.6% (in a model system)Often superior to HBTU due to the "7-aza effect".[3]
COMU10.5% (in a model system)A modern, highly reactive uronium salt.[3]
DEPBT<1% (in sensitive systems)Excellent for suppressing racemization.[16]

Note: The exact percentage of racemization can vary based on specific reaction conditions.

Diagram: Mechanism of Racemization Suppression

G cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Oxazolone Oxazolone (Planar, Achiral) O_Acylisourea->Oxazolone - H+ (Base) Active_Ester Active Ester (e.g., OBt, Oxyma) O_Acylisourea->Active_Ester + Additive (HOBt, Oxyma) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + Amine Target_Peptide Target L-Peptide Active_Ester->Target_Peptide + Amine

Caption: How additives like HOBt and OxymaPure prevent racemization.

Step 2: Evaluate the Base and its Concentration

The choice and amount of base are critical. Bases can directly abstract the α-proton of the activated amino acid, promoting racemization.[9]

  • Problematic Bases: Strong, non-sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[7]

  • Solution:

    • Choose a Weaker or More Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are less likely to cause epimerization.[7][9]

    • Optimize Base Concentration: Use the minimum amount of base necessary. When coupling an amino acid hydrochloride salt, one equivalent of a tertiary amine is typically sufficient.[9]

Step 3: Control the Reaction Temperature

Higher temperatures increase the rate of most chemical reactions, including racemization.[1]

  • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.

Step 4: Assess the Solvent

The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[8][17]

  • Common Solvents: Dimethylformamide (DMF) is a common solvent for peptide synthesis, but its polarity can sometimes contribute to racemization.

  • Solution: If your substrates are soluble, consider using less polar solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), which have been shown to reduce racemization potential.[8][18]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol provides a starting point for coupling Ethyl L-threoninate hydrochloride while minimizing racemization.

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and your chosen additive (e.g., OxymaPure, 1.1 eq.) in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add the coupling reagent (e.g., DIC, 1.1 eq.) to the cooled solution. Allow the mixture to pre-activate for 5-10 minutes. It is crucial to keep this pre-activation time to a minimum.[9]

  • Amine Addition: In a separate flask, dissolve Ethyl L-threoninate hydrochloride (1.0 eq.) in the solvent and add a mild, sterically hindered base (e.g., NMM, 1.0 eq.).

  • Coupling: Add the activated amino acid solution to the Ethyl L-threoninate solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.

Protocol 2: Quantification of Racemization by Chiral HPLC

To accurately assess the effectiveness of your modified protocol, you must be able to quantify the enantiomeric excess (ee) or diastereomeric excess (de) of your product.

  • Sample Preparation: Prepare a standard of the desired L-L diastereomer and, if possible, the undesired D-L diastereomer. Prepare a solution of your crude reaction product.

  • Column Selection: Choose a suitable chiral stationary phase column. The selection will depend on the specific properties of your molecule. Screening several columns may be necessary.

  • Method Development: Develop a mobile phase that provides baseline separation of the two diastereomers. This typically involves an isocratic or gradient mixture of solvents like hexane and isopropanol.

  • Analysis: Inject your crude product sample and integrate the peak areas for both the L-L and D-L diastereomers.

  • Calculation: Calculate the percentage of the undesired D-isomer using the following formula: % D-isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

By implementing these troubleshooting steps and optimized protocols, you can significantly reduce the incidence of racemization in your Ethyl L-threoninate hydrochloride coupling reactions, ensuring the stereochemical integrity and quality of your final product.

References

  • Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. [Link]

  • Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. RSC Publishing. [Link]

  • New Approach to the Coupling of γ-Amino β-Hydroxy Acids and β,γ-Dihydroxy Acids with α-Amino Acid Esters. ACS Publications. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Green solvents for solid phase peptide synthesis. Biotage. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • New Approach to the Coupling of γ-Amino β-Hydroxy Acids and β,γ-Dihydroxy Acids with α-Amino Acid Esters. ACS Figshare. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Chemical Methods for Peptide and Protein Production. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl L-Threoninate Hydrochloride Solubility in DCM

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks in peptide synthesis and medicinal chemistry: the poor solubility of am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common bottlenecks in peptide synthesis and medicinal chemistry: the poor solubility of amino acid ester hydrochlorides in moderately polar, aprotic solvents.

This guide bypasses generic advice to focus on the thermodynamic causality of your solubility issues with Ethyl L-threoninate hydrochloride in Dichloromethane (DCM), providing self-validating protocols to keep your workflows moving.

Mechanistic Q&A: Understanding the Phase Mismatch

Q: Why does Ethyl L-threoninate hydrochloride form a stubborn suspension in DCM rather than a clear solution? A: This is a fundamental phase-polarity mismatch. Ethyl L-threoninate hydrochloride exists as an ionic lattice driven by strong ion-ion and ion-dipole interactions between the protonated α-amine ( NH3+​ ) and the chloride counterion ( Cl− ). DCM is a moderately polar, aprotic solvent (dielectric constant ε ≈ 9.1). It lacks the hydrogen-bond accepting/donating capacity required to solvate the chloride ion or stabilize the ammonium cation, leaving the crystal lattice thermodynamically intact.

Q: Can I force dissolution by adding Triethylamine (TEA) directly to the DCM suspension? A: Yes, this is known as in situ neutralization. Adding a tertiary amine like TEA (pKa ~10.75) deprotonates the α-amine of the threoninate salt. The resulting freebase is neutral, highly lipophilic, and rapidly dissolves in DCM[1]. However, you must account for the causality of this reaction: it generates Triethylamine hydrochloride (TEA·HCl) as a byproduct. Unlike many inorganic salts, TEA·HCl exhibits anomalous, moderate solubility in DCM and chloroform[2]. If your downstream electrophile is sensitive to acidic byproducts or chloride ions, this dissolved TEA·HCl will cause side reactions.

Q: If TEA·HCl interference is a concern, how do I obtain the pure, soluble freebase? A: You must perform an ex situ biphasic extraction prior to your main reaction. By neutralizing the salt in an aqueous phase with Sodium Carbonate ( Na2​CO3​ ) and extracting with DCM, the neutral freebase partitions entirely into the organic layer, while the inorganic NaCl byproduct remains trapped in the aqueous layer[3].

Q: Are there anhydrous methods to freebase without using tertiary amines or aqueous washes? A: Yes. A highly effective alternative is the use of activated zinc dust. Stirring the hydrochloride salt in DCM or THF with zinc dust for 30–60 minutes quantitatively deprotonates the amine. The zinc coordinates the chloride, and the insoluble zinc complex is simply filtered off, leaving a pure freebase solution without the need for aqueous workup[3][4].

Data Matrix: Solubility & Reagent Profiles

Table 1: Physicochemical & Solvation Profile

Compound State LogP (Est.) DCM Solubility Water Solubility Primary Intermolecular Forces
Ethyl L-threoninate·HCl < -1.0 Very Low (< 1 mg/mL) High Ion-dipole, Hydrogen bonding
Ethyl L-threoninate (Freebase) ~ 0.5 High (> 50 mg/mL) Moderate Dipole-dipole, London dispersion

| TEA·HCl (Byproduct) | N/A | Moderate | High | Ion-dipole |

Table 2: Base Selection Matrix for Deprotonation

Base pKa (Conjugate Acid) Phase Byproduct Solubility in DCM Recommended Use Case
Triethylamine (TEA) 10.75 Liquid Moderate (TEA·HCl) In situ neutralization where TEA·HCl does not interfere[2].

| Sodium Carbonate ( Na2​CO3​ ) | 10.33 | Aqueous | Insoluble ( NaCl ) | Ex situ biphasic extraction; yields highly pure freebase[3]. | | Activated Zinc Dust | N/A | Solid | Insoluble ( ZnCl2​ complex) | Anhydrous, neutral deprotonation requiring only filtration[4]. |

Workflow Visualizations

Workflow Start Issue: Ethyl L-threoninate·HCl insoluble in DCM Dec1 Is the HCl salt strictly required for the reaction? Start->Dec1 Cosolvent Use Co-solvent (e.g., 10% DMF in DCM) Dec1->Cosolvent Yes FreebaseReq Freebasing Required Dec1->FreebaseReq No Dec2 Can amine·HCl byproduct remain in solution? FreebaseReq->Dec2 InSitu In situ neutralization (Add TEA/DIPEA directly) Dec2->InSitu Yes ExSitu Ex situ biphasic extraction (Aq. Na2CO3 / DCM wash) Dec2->ExSitu No

Decision matrix for resolving amino acid ester hydrochloride solubility in DCM.

Mechanism Salt Ethyl L-threoninate·HCl (Ionic Lattice) Base Add Base (TEA, Na2CO3, or Zn) Salt->Base Deprot Deprotonation of α-ammonium group Base->Deprot Freebase Ethyl L-threoninate (Neutral, DCM-Soluble) Deprot->Freebase Byproduct Salt Byproduct (TEA·HCl, NaCl, ZnCl2) Deprot->Byproduct

Mechanistic pathway of freebasing an amino acid ester hydrochloride.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system —meaning the chemistry provides observable physical feedback to confirm the success of each step.

Protocol A: Ex Situ Biphasic Extraction (High-Purity Freebase)

Use this when downstream reactions are sensitive to chloride ions or tertiary amine hydrochlorides.

  • Aqueous Dissolution: Dissolve 1.0 eq of Ethyl L-threoninate·HCl in a minimal volume of distilled water. Cool the flask to 0–5 °C in an ice bath to prevent ester hydrolysis.

  • Neutralization: Add saturated aqueous Na2​CO3​ dropwise while stirring.

    • Causality: The carbonate neutralizes the HCl, forming carbonic acid which decomposes into CO2​ and water.

    • Validation Checkpoint: Effervescence (bubbling) will be observed. When the bubbling ceases upon further addition and pH paper indicates ~9.0, neutralization is complete[3].

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 x equal volume).

    • Causality: The newly formed neutral freebase partitions into the organic DCM layer.

  • Drying: Combine the organic layers and add anhydrous Na2​SO4​ .

    • Validation Checkpoint: The drying agent will initially clump as it binds residual water. Add agent until the newly added powder flows freely like sand when the flask is swirled.

  • Isolation: Filter off the drying agent and concentrate the DCM under reduced pressure to yield the pure, soluble freebase.

Protocol B: Anhydrous In Situ Deprotonation via Zinc Dust (Advanced)

Use this for moisture-sensitive coupling reactions where aqueous workup must be avoided.

  • Activation: Pre-treat zinc dust with 1N HCl, wash thoroughly with water then acetone, and dry completely prior to use[4].

  • Suspension: Suspend 1.0 eq of Ethyl L-threoninate·HCl in anhydrous DCM.

  • Deprotonation: Add 2.0 eq of activated zinc dust in one portion. Stir at room temperature for 30–60 minutes.

    • Causality: Zinc acts as a heterogeneous deprotonating agent, coordinating the chloride and releasing the free amine into the organic phase[3][4].

    • Validation Checkpoint: TLC will confirm the disappearance of the starting material.

  • Filtration: Filter the mixture through a Celite pad.

    • Validation Checkpoint: The resulting filtrate will be a perfectly clear, homogenous DCM solution, confirming the successful removal of the insoluble zinc-chloride complex. Proceed directly to coupling.

Protocol C: In Situ Neutralization with TEA (Standard Peptide Coupling)

Use this when TEA·HCl byproducts will not interfere with your specific coupling reagents.

  • Suspension: Suspend 1.0 eq of Ethyl L-threoninate·HCl in anhydrous DCM under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add 1.1 eq of Triethylamine (TEA) dropwise[1].

  • Equilibration: Stir for 15–30 minutes.

    • Causality: TEA deprotonates the threoninate salt, generating the freebase and TEA·HCl.

    • Validation Checkpoint: The opaque white suspension of the starting material will clarify into a transparent (or slightly hazy) solution as the lipophilic freebase is generated and solvated. (Note: A slight haze is normal due to the partial precipitation of TEA·HCl).

References

  • serine methyl ester HCl to freebase - Powered by XMB 1.9.11 , Sciencemadness.org. 2

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? , ResearchGate. 3

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists , PMC (NIH). 1

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin , CORE. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Deprotection Protocols for Ethyl L-threoninate Hydrochloride and its Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl L-threoninate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl L-threoninate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the deprotection of this versatile amino acid derivative. Whether your goal is to hydrolyze the ethyl ester to access the free carboxylic acid or to deprotect a modified N-terminus, this resource provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure the success and integrity of your synthesis.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems encountered during deprotection reactions in a direct question-and-answer format. The causality behind each recommendation is explained to empower users to make informed decisions in their experimental design.

Part 1: Carboxyl Group Deprotection (Saponification of the Ethyl Ester)

The most common objective is the hydrolysis of the ethyl ester to yield L-threonine. This is typically achieved via saponification under basic conditions.[][2][3]

Question 1: My saponification reaction is incomplete, with significant starting material remaining even after extended reaction times. What's going wrong?

Answer: Incomplete saponification is a frequent issue, often stemming from suboptimal reaction conditions. Here are the primary causes and their solutions:

  • Insufficient Base: The reaction consumes one equivalent of hydroxide per equivalent of ester.[4] Using a stoichiometric amount is often insufficient due to potential degradation of the base or competing reactions.

    • Solution: Use a modest excess of the base, typically 1.5 to 2.0 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH). LiOH is often preferred due to its better solubility in mixed aqueous-organic solvents.[2]

  • Poor Solubility: Ethyl L-threoninate hydrochloride and the hydroxide base must both be sufficiently dissolved for the reaction to proceed efficiently. A single-phase solution is ideal.

    • Solution: Employ a mixed solvent system. A 3:1 or 2:1 mixture of an organic solvent like tetrahydrofuran (THF) or methanol (MeOH) with water is standard.[2][5] THF is an excellent choice as it dissolves the ester well, while water dissolves the hydroxide base.

  • Low Temperature: While saponification can proceed at room temperature, the rate can be slow.

    • Solution: If the reaction is sluggish, gently heating the mixture to 40-50°C can significantly increase the rate. However, be cautious, as excessive heat can promote side reactions.[6]

Question 2: My final product shows impurities, and the yield is low. I suspect side reactions are occurring. What are they and how can I prevent them?

Answer: Side reactions are a major concern, particularly with a multifunctional amino acid like threonine.

  • Racemization: The α-proton of amino acids is susceptible to epimerization under basic conditions. Prolonged exposure to a strong base or high temperatures can lead to a loss of stereochemical purity.

    • Prevention: Use the mildest effective conditions. Prefer LiOH over NaOH at lower temperatures (0°C to room temperature) and monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[2]

  • β-Elimination: The hydroxyl group on the threonine side chain is on the β-carbon. Under harsh basic conditions, this group can be eliminated, leading to the formation of α,β-unsaturated byproducts.

    • Prevention: Avoid excessively high temperatures and strong concentrations of base. The use of milder conditions as described for preventing racemization is also effective here.[7]

  • Hydrolysis of Amide Bonds (in peptides): If the threoninate is part of a larger peptide, the amide bonds can also be susceptible to hydrolysis under saponification conditions, leading to fragmentation.

    • Prevention: For peptide fragments, chemical saponification is often too harsh. Enzymatic hydrolysis using a lipase under neutral pH conditions offers a highly selective alternative for ester cleavage without affecting amide bonds.[7][8]

Question 3: The workup and isolation of L-threonine are proving difficult, resulting in poor recovery. What is the correct procedure?

Answer: The workup is critical for isolating the zwitterionic amino acid product. The key is precise pH control.

  • Quenching and Solvent Removal: After the reaction is complete (as confirmed by TLC/LC-MS), cool the reaction mixture in an ice bath. If you used an organic solvent like THF, remove it under reduced pressure.

  • Acidification: The product of saponification is the sodium or lithium salt of threonine, which is soluble in water. To isolate the neutral, zwitterionic amino acid, you must carefully acidify the aqueous solution. Slowly add 1 M HCl dropwise with vigorous stirring while monitoring the pH.

  • Target pH: The goal is to reach the isoelectric point (pI) of L-threonine, which is approximately 5.6.[9] At this pH, the amino acid has a net-zero charge and its aqueous solubility is minimal, causing it to precipitate.

  • Common Pitfalls:

    • Under-acidification (pH > 6): The product remains as the carboxylate salt and stays dissolved in the water.

    • Over-acidification (pH < 3): The product becomes the protonated amine salt (hydrochloride), which is also highly soluble in water.

  • Isolation: Once at the pI, continue stirring the mixture in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash it with cold water and then diethyl ether, and dry it in a vacuum oven.

Part 2: Amino Group Deprotection (from N-Protected Derivatives)

This section assumes the starting material is an N-protected version, such as N-Boc-Ethyl L-threoninate, and the goal is to remove the N-terminal protecting group while preserving the ethyl ester.

Question 1: I'm using Trifluoroacetic Acid (TFA) to remove an N-Boc group, but it's also cleaving the ethyl ester. How can I achieve selective N-deprotection?

Answer: This is a classic issue of orthogonality in protecting group strategy.[10] TFA, especially in the presence of water, is a strong acid that can catalyze the hydrolysis of the ethyl ester.[11][12]

  • Orthogonal Solution: The Boc group is highly acid-labile, while the ethyl ester is more robust. To selectively remove the Boc group, use anhydrous acidic conditions that are strong enough for Boc cleavage but too weak for ester hydrolysis.

    • Recommended Reagent: A solution of 4 M HCl in anhydrous 1,4-dioxane is the industry standard.[13][14] Other options include HCl in diethyl ether or ethyl acetate.

    • Procedure: Dissolve the N-Boc-Ethyl L-threoninate in a minimal amount of anhydrous solvent (e.g., DCM or the reaction solvent itself) and add the HCl/dioxane solution at 0°C. The reaction is typically complete within 30-60 minutes.[15] The product precipitates as the hydrochloride salt, which can be isolated by filtration or by removing the solvent in vacuo.

Question 2: After N-Boc deprotection, my LC-MS shows a side product with a mass corresponding to the loss of water. What is it?

Answer: This is likely a diketopiperazine. When the N-terminus of an amino acid ester is deprotected, the free amine can perform an intramolecular nucleophilic attack on the ester carbonyl, especially if the solution is neutralized or left to stand. This cyclization reaction forms a stable six-membered ring and eliminates ethanol.

  • Prevention:

    • Maintain Acidic Conditions: Keep the newly deprotected amino acid ester as its hydrochloride salt. Do not neutralize it until you are ready for the next step (e.g., a coupling reaction).

    • Use Immediately: The best practice is to use the deprotected amino acid ester immediately in the subsequent reaction to minimize the time it has to cyclize.

Experimental Protocols & Data

Protocol 1: Saponification of Ethyl L-threoninate Hydrochloride

This protocol describes a standard procedure for hydrolyzing the ethyl ester to produce L-threonine.

  • Setup: To a round-bottom flask, add Ethyl L-threoninate hydrochloride (1.0 eq.).

  • Dissolution: Add a 3:1 mixture of THF and deionized water (approx. 0.1 M final concentration). Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) in one portion.

  • Reaction: Allow the mixture to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC (using a ninhydrin stain) or LC-MS. The reaction is typically complete in 2-4 hours.

  • Workup:

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Slowly add 1 M HCl dropwise until the pH of the solution reaches ~5.6.

    • Stir the resulting slurry at 0°C for 30 minutes.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water, followed by diethyl ether. Dry the product under vacuum to yield L-threonine.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the saponification reaction.

ParameterCondition A (Standard)Condition B (Accelerated)Condition C (Peptide Safe)
Base LiOH·H₂O (1.5 eq.)NaOH (2.0 eq.)Lipase from Candida antarctica
Solvent THF / H₂O (3:1)MeOH / H₂O (2:1)Phosphate Buffer (pH 7)
Temperature 0°C to RT40°C37°C
Time 2-4 hours1-2 hours12-24 hours
Typical Yield >90%>85%>80%
Key Risk Low risk of racemizationHigher risk of racemizationPotential for slow reaction

Visualization of Deprotection Workflow

The following diagram illustrates the decision-making process for choosing the correct deprotection strategy based on the desired final product.

Deprotection_Workflow Deprotection Strategy for Ethyl L-threoninate Derivatives start Starting Material: Ethyl L-threoninate Derivative goal What is your desired product? start->goal prod_acid Free Carboxylic Acid (L-Threonine) goal->prod_acid Hydrolyze Ester prod_amine Free Amine (Ethyl L-threoninate) goal->prod_amine Remove N-Protecting Group (e.g., N-Boc) protocol_sap Protocol: Saponification (e.g., LiOH in THF/H₂O) prod_acid->protocol_sap protocol_acid Protocol: Acidolysis (e.g., 4M HCl in Dioxane) prod_amine->protocol_acid check_sap Monitor by TLC/LC-MS Is reaction complete? protocol_sap->check_sap check_acid Monitor by TLC/LC-MS Is starting material consumed? protocol_acid->check_acid workup_sap Workup: Adjust to pI (~5.6) Filter solid product check_sap->workup_sap Yes trouble_sap Troubleshooting: - Add more base - Increase temperature slightly - Check solvent ratio check_sap->trouble_sap No workup_acid Workup: Evaporate solvent Use salt directly or precipitate check_acid->workup_acid Yes trouble_acid Troubleshooting: - Use fresh HCl/Dioxane - Ensure anhydrous conditions - Extend reaction time at 0°C check_acid->trouble_acid No trouble_sap->protocol_sap trouble_acid->protocol_acid

Caption: Decision workflow for selecting and troubleshooting deprotection protocols.

Frequently Asked Questions (FAQs)

FAQ 1: Is there a significant difference between using LiOH, NaOH, or KOH for saponification? Yes. Lithium hydroxide (LiOH) is often preferred for its superior solubility in common organic solvents like THF, leading to more homogeneous and often cleaner reactions.[2] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are more aggressive bases, which can increase the reaction rate but also elevate the risk of side reactions like racemization.[3][5]

FAQ 2: Can I deprotect both the N-Boc group and the ethyl ester in a single step? This is generally not recommended as the conditions are incompatible. N-Boc deprotection requires strong acid, while ester hydrolysis requires a base. Attempting a one-pot reaction would require a sequence of neutralization and reagent addition that is inefficient and prone to side reactions. A sequential, two-step process with isolation of the intermediate is the most robust method.

FAQ 3: How should I properly store Ethyl L-threoninate hydrochloride? It should be stored in a tightly sealed container in a cool, dry place away from moisture. As a hydrochloride salt, it is hygroscopic and can absorb water from the atmosphere, which may affect downstream reactions.

FAQ 4: How can I confirm the stereochemical purity of my final L-threonine product? Standard HPLC or NMR may not be sufficient to detect small amounts of the D-enantiomer. The most reliable method is Chiral HPLC , which uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for precise quantification of enantiomeric excess (e.e.).[16]

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research, 4(5), 2695-2701.
  • Foley, D. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry.
  • ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection. Request PDF. [Link]

  • Gu, Z., et al. (2012). Boiling water-catalyzed neutral and selective N-Boc deprotection. Green Chemistry, 14(11), 2977-2980. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Foley, D. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
  • Nowick, J. S. (n.d.).
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Threonine.
  • BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. BenchChem Technical Support.
  • Kunz, H., et al. (1997). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 62(11), 3662-3669. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of DL-Threonine. BenchChem Technical Support.
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2829. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-protection of DL-Threonine Methyl Ester Hydrochloride. BenchChem Technical Support.
  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • PubChem. (n.d.). Ethyl L-threoninate hydrochloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • Austin Chemical Engineering. (2017). Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide at Different Temperatures. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. [Link]

  • ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?[Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Reagent Guides. [Link]

  • Chemguide. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

Sources

Optimization

Advanced purification techniques for Ethyl L-threoninate hydrochloride synthesis mixtures

Welcome to the Advanced Technical Support Center for the synthesis and purification of Ethyl L-threoninate hydrochloride. This compound is a critical protected amino acid building block used extensively in peptide synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of Ethyl L-threoninate hydrochloride. This compound is a critical protected amino acid building block used extensively in peptide synthesis and the development of biologically active prodrugs. Because the β -hydroxyl group and the α -chiral center of L-threonine are highly sensitive, achieving high chemical and optical purity requires strict control over reaction kinetics and crystallization thermodynamics.

Below, you will find our self-validating experimental protocols, mechanistic troubleshooting guides, and quantitative quality control metrics designed for drug development professionals.

Self-Validating Experimental Protocol: Synthesis & Purification

This protocol utilizes an in-situ acid generation strategy to drive Fischer esterification while simultaneously dehydrating the system, ensuring a high-yielding, self-validating workflow.

Phase 1: In Situ Activation
  • Step 1: Suspension. Suspend 1.0 equivalent of L-threonine in 5–10 equivalents of anhydrous ethanol within a dry, round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the active intermediate and to push the esterification equilibrium forward.

  • Step 2: Halogenation & Catalysis. Cool the suspension to 0°C using an ice bath. Slowly add 1.1–1.5 equivalents of thionyl chloride (SOCl 2​ ) dropwise over 30 minutes[1].

    • Causality: Thionyl chloride reacts with ethanol to generate anhydrous HCl (the catalyst) and acts as a dehydrating agent. The 0°C environment is critical to control the violent exothermic release of HCl gas and to protect the sensitive β -hydroxyl group of threonine from unwanted side reactions[2].

Phase 2: Esterification & Equilibrium Shift
  • Step 3: Reflux. Gradually warm the mixture to room temperature, then heat to a controlled reflux at 40–60°C for 2–4 hours.

    • Causality: Heating provides the necessary activation energy for the Fischer esterification. The continuous generation and expulsion of SO 2​ and HCl gases drive the reaction equilibrium irreversibly toward the ester product[1].

  • Step 4: Solvent Removal. Evaporate the solvent under reduced pressure to yield a crude, viscous syrup.

    • Validation Check: The resulting syrup should be clear to pale yellow. Dark brown discoloration is an immediate indicator of thermal degradation or polymeric impurities.

Phase 3: Anti-Solvent Crystallization
  • Step 5: Dissolution. Redissolve the crude syrup in a minimal volume of warm absolute ethanol.

  • Step 6: Supersaturation. Slowly titrate an anti-solvent such as anhydrous diethyl ether or ethyl acetate into the solution at 4°C until persistent turbidity is observed[3].

    • Causality: Ethyl L-threoninate hydrochloride is highly soluble in ethanol but insoluble in non-polar ethers. The anti-solvent rapidly lowers the dielectric constant of the medium, forcing supersaturation and selective lattice formation of the target salt while organic impurities remain solvated[4].

  • Step 7: Isolation. Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield the pure crystalline product.

Workflow N1 L-Threonine + Anhydrous Ethanol (Suspension) N2 Cool to 0°C (Ice Bath) N1->N2 N3 Dropwise Addition of SOCl2 (Exothermic HCl Generation) N2->N3 Control Exotherm N4 Reflux at 40-60°C (2-4 hours) N3->N4 Drive Esterification N5 Vacuum Evaporation (Crude Syrup Formation) N4->N5 Remove Volatiles N6 Dissolution in Warm EtOH & Anti-Solvent (Ether) Addition N5->N6 Supersaturation N7 Filtration & Vacuum Drying (Pure Ethyl L-Threoninate HCl) N6->N7 Crystallization

Fig 1. Step-by-step synthesis and anti-solvent crystallization workflow for Ethyl L-Threoninate HCl.

Troubleshooting FAQs

Q: My reaction yielded a highly viscous syrup that refuses to crystallize. How do I induce crystallization? A: A "stubborn" syrup is the most frequent bottleneck in amino acid ester synthesis. It is typically caused by trace moisture, residual unreacted SOCl 2​ , or trapped ethanol preventing the formation of a stable crystal lattice. Resolution: Do not attempt to forcefully scrape the oil, as this introduces impurities. Instead, perform an azeotropic distillation by adding dry toluene to the syrup and evaporating it under vacuum to strip away residual water and HCl[3]. Redissolve the resulting residue in absolute ethanol and strictly use the anti-solvent precipitation method (titrating with ether or ethyl acetate) at 0–4°C to force crystallization.

Q: How can I ensure unreacted L-threonine is completely removed from the final product? A: Unreacted L-threonine is a highly polar zwitterion with extremely low solubility in cold organic solvents, whereas the esterified hydrochloride salt is soluble in ethanol. Resolution: Before adding your anti-solvent, chill your ethanolic solution to 0°C and perform a rapid pre-filtration. The unreacted amino acid will precipitate out of the cold ethanol, allowing you to isolate the pure ester hydrochloride in the subsequent ether addition step[4].

Q: My chiral HPLC shows a drop in enantiomeric excess (ee). What caused the racemization? A: The α -chiral center of L-threonine is susceptible to racemization (yielding D-allo-threonine derivatives) if subjected to prolonged heating in the presence of strong acids like the in-situ generated HCl. Resolution: Strictly limit your reflux temperature to a maximum of 60°C and cap the reaction time at 4 hours[2]. Implement in-process TLC monitoring to quench the reaction the moment the starting material is entirely consumed.

Troubleshooting Issue1 Issue: Viscous Syrup (No Crystals) Root1 Cause: Trapped Moisture or Excess SOCl2 Issue1->Root1 Issue2 Issue: Low Optical Purity (Racemization) Root2 Cause: Excessive Heating (>60°C) Issue2->Root2 Issue3 Issue: Unreacted Starting Material Root3 Cause: Incomplete Reaction Issue3->Root3 Fix1 Action: Azeotropic Distillation & Ether Titration Root1->Fix1 Fix2 Action: Reduce Reflux Time, Monitor via Chiral HPLC Root2->Fix2 Fix3 Action: Pre-filter cold EtOH solution before crystallization Root3->Fix3

Fig 2. Logical troubleshooting matrix for common synthesis and purification bottlenecks.

Quantitative Data & Quality Control Metrics

To ensure the integrity of the synthesized Ethyl L-threoninate hydrochloride, compare your analytical results against the standardized tolerances in the table below.

Parameter / AnalyteAnalytical TechniqueExpected Signature / ToleranceMitigation Strategy
Ethyl L-Threoninate HCl 1 H-NMR (DMSO- d6​ )Ester -CH 2​
  • quartet (~4.2 ppm)
N/A (Target Confirmed)
Unreacted L-Threonine Ninhydrin TLC Rf​ value significantly lower than esterCold ethanol pre-filtration
Optical Purity Chiral HPLCEnantiomeric Excess (ee) > 98%Reduce reflux temp (<60°C)
Residual Moisture Karl Fischer Titration< 0.5% w/wAzeotropic distillation with toluene
Polymeric Impurities GPC / Visual InspectionDiscoloration, broad NMR peaksRecrystallize using Ethyl Acetate

References

  • [3] Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. SciELO.

  • [1] H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. Benchchem.

  • [4] US3742034A - Process for the purification of l-serine. Google Patents.

  • [2] L-Threonine-Derived Biodegradable Polyurethane Nanoparticles for Sustained Carboplatin Release. MDPI.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Ethyl L-threoninate Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter stability issues with amino acid ester hydrochlorides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter stability issues with amino acid ester hydrochlorides. Ethyl L-threoninate hydrochloride is highly susceptible to thermal degradation and moisture-induced instability. This guide synthesizes mechanistic insights, troubleshooting diagnostics, and field-proven protocols to ensure the integrity of your active pharmaceutical ingredients (APIs) during long-term storage.

Mechanistic Breakdown of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. Ethyl L-threoninate is stabilized by its hydrochloride salt form, which protonates the α-amine, neutralizing its nucleophilicity. However, thermal stress disrupts this delicate equilibrium[1].

When exposed to elevated temperatures, the salt undergoes dehydrohalogenation (loss of HCl). The liberated free amine is highly nucleophilic and triggers two primary degradation cascades:

  • Intermolecular Aminolysis (Diketopiperazine Formation): The free amine of one molecule attacks the ethyl ester carbonyl of an adjacent molecule. This forms a linear dipeptide intermediate that rapidly cyclizes into a thermodynamically stable, six-membered diketopiperazine (DKP) ring[2].

  • Moisture-Assisted Hydrolysis: If thermal stress is accompanied by ambient humidity, the ester bond undergoes rapid hydrolysis, reverting the molecule to L-threonine and ethanol.

G A Ethyl L-threoninate HCl (Stable Salt) B Thermal Stress / Moisture A->B C HCl Dissociation (Free Amine) B->C Heat > 25°C D Ester Hydrolysis B->D H2O + Heat E Intermolecular Aminolysis C->E Nucleophilic Attack F L-Threonine + Ethanol (Degradant) D->F G Diketopiperazine (DKP) (Degradant) E->G Cyclization

Mechanistic pathways of Ethyl L-threoninate HCl thermal degradation.

Frequently Asked Questions (FAQs)

Q: Why does my Ethyl L-threoninate HCl turn yellow and clump at room temperature? A: Clumping is a macroscopic symptom of hygroscopicity. The salt absorbs ambient moisture, which acts as a solvent micro-environment that facilitates HCl dissociation. The subsequent yellowing is indicative of amine oxidation and the accumulation of DKP degradants. The salt form is designed to protect the amine, but ambient heat and moisture break this ionic shielding.

Q: Can I store the compound at 4°C, or is -20°C strictly required? A: For short-term working stocks (1-2 weeks), 2-8°C is acceptable provided the sample is strictly desiccated. However, for long-term storage (>1 month), -20°C is mandatory. Lowering the temperature exponentially decreases the kinetic rate of intermolecular aminolysis, suppressing the thermodynamic driving force of DKP formation[3].

Q: How does diketopiperazine (DKP) formation occur in a single amino acid ester? I thought this only happened in peptide synthesis. A: While DKP formation is notorious in solid-phase peptide synthesis (SPPS) via intramolecular attack of a dipeptide[2], single amino acid esters undergo intermolecular condensation. Two molecules of Ethyl L-threoninate react to form a linear dipeptide ester, which then undergoes intramolecular cyclization.

Quantitative Stability Profile

The following table summarizes the expected stability of Ethyl L-threoninate hydrochloride under various ICH Q1A(R2) aligned storage conditions[3].

Storage ConditionEnvironmentDurationExpected Purity (HPLC)Primary Degradation Pathway
-20°C ± 5°C Desiccated, Argon24 months> 99.0%None (Kinetically halted)
2-8°C Desiccated, Air6 months97.5% - 98.5%Trace Hydrolysis
25°C / 60% RH Ambient1 month< 90.0%DKP Formation & Hydrolysis
40°C / 75% RH Accelerated Stress1 week< 70.0%Rapid DKP Formation

Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisDiagnostic StepCorrective Action
New HPLC peak with higher retention time (less polar). Thermal exposure leading to DKP formation.Run LC-MS. DKP will show an m/z corresponding to[2M - 2EtOH - 2HCl].Discard compromised batch. Audit cold-chain logistics and freezer temperature logs.
Increased polarity on TLC/HPLC (elutes earlier). Moisture-induced ester hydrolysis.Spike sample with an L-threonine reference standard to confirm peak overlap.Re-evaluate desiccation protocols. Ensure bulk containers are equilibrated to room temp before opening.
Inconsistent assay yields across different aliquots. Uneven moisture absorption during the aliquoting process.Perform Karl Fischer titration to quantify water content across variable aliquots.Implement Protocol 1 (below). Aliquot strictly under an Argon atmosphere.

Field-Proven Experimental Protocols

Protocol 1: Self-Validating Aliquoting and Long-Term Storage

Causality Focus: This workflow is designed to systematically eliminate oxygen, moisture, and thermal kinetic energy. By validating each step, the system prevents degradation before it initiates.

  • Thermal Equilibration: Remove the sealed bulk API container from the -20°C freezer and place it in a vacuum desiccator at room temperature for 2 hours.

    • Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating hydrolysis.

  • Inert Atmosphere Preparation: Transfer the equilibrated container into a glove box purged with Argon, or set up a localized positive-pressure Argon stream.

  • Aliquoting: Weigh the API into pre-dried, amber glass vials.

    • Why: Amber glass prevents photolytic degradation, which can generate free radicals that accelerate amine oxidation.

  • Purging and Sealing: Purge the headspace of each individual vial with Argon for 10 seconds. Immediately cap tightly with PTFE-lined silicone septa.

  • Secondary Containment: Place the sealed vials into a moisture-barrier foil bag along with indicating silica gel packets. Vacuum seal the bag.

  • Cryogenic Transfer: Immediately transfer the sealed bags to a continuously monitored -20°C freezer.

G A Bulk API Equilibration B Argon Purging (Glove Box) A->B Prevent Condensation C Amber Vial Packaging B->C Exclude O2/H2O D PTFE Sealing + Desiccant C->D Prevent Photolysis E -20°C Storage (Monitored) D->E Halt Thermal Kinetics

Self-validating workflow for the long-term storage of API.

Protocol 2: Quality Control (QC) Verification via HPLC

Causality Focus: Improper sample preparation can cause degradation during the analysis itself, leading to false-positive degradation results.

  • Sample Preparation: Dissolve 1.0 mg of the stored Ethyl L-threoninate HCl in 1.0 mL of cold mobile phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water).

    • Why: The cold, highly acidic environment ensures the α-amine remains fully protonated ( NH3+​ ), preventing auto-catalytic DKP formation during the time the sample sits in the autosampler.

  • Chromatographic Setup: Use a standard C18 reverse-phase column maintained at 25°C.

  • Gradient Elution: Run a gradient from 5% to 60% Acetonitrile (with 0.1% TFA) over 15 minutes.

  • Detection & Analysis: Monitor UV absorbance at 210 nm (optimal for ester and amide bonds).

    • Validation: The intact Ethyl L-threoninate will elute as the primary peak. Free L-threonine (hydrolysis product) will elute significantly earlier due to high polarity. DKP (condensation product) will elute later due to the loss of polar functional groups and increased hydrophobicity.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Peptide Chemistry. "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." PeptideChemistry.org.[Link]

  • Chen, Y., et al. "Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Ethyl L-threoninate hydrochloride enantiomeric purity

An authoritative, comparative guide to establishing a robust, self-validating HPLC method for the enantiomeric purity of Ethyl L-threoninate hydrochloride. Introduction: The Analytical Challenge of Amino Acid Esters Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, comparative guide to establishing a robust, self-validating HPLC method for the enantiomeric purity of Ethyl L-threoninate hydrochloride.

Introduction: The Analytical Challenge of Amino Acid Esters

Ethyl L-threoninate hydrochloride is a high-value chiral building block characterized by its (2S, 3R) stereocenters[1]. In pharmaceutical development and peptide synthesis, verifying its enantiomeric purity—specifically quantifying the absence of its (2R, 3S) enantiomer—is a critical quality attribute[2].

As a Senior Application Scientist, I frequently observe analytical laboratories struggling with poor peak shape, long retention times, and marginal resolution when analyzing underivatized amino acid esters. The root cause is almost always the misapplication of traditional polysaccharide-based columns to small, highly polar primary amines. To achieve a self-validating, robust HPLC method, we must engineer the chromatographic conditions to exploit the specific chemical handles of the analyte. Ethyl L-threoninate lacks a free carboxylic acid (due to ethyl esterification) but possesses a highly basic primary amine. This structural feature dictates our choice of Chiral Stationary Phase (CSP).

Mechanistic Causality in Chiral Recognition

Direct enantioseparation is governed by the transient diastereomeric complexes formed between the analyte and the CSP. For primary amine esters, we evaluate three primary pathways:

  • Crown Ether CSPs (e.g., ChiroSil RCA(+) / SCA(-)): These phases utilize an immobilized (+)-(18-crown-6)-tetracarboxylic acid. When the mobile phase is acidified, the primary amine of the threoninate ester is fully protonated (R-NH3+). This cation acts as a "guest," perfectly fitting into the 18-crown-6 "host" cavity and forming three strong hydrogen bonds with the ether oxygens[3]. The adjacent chiral tetracarboxylic acid groups provide a rigid steric barrier, resulting in exceptional enantioselectivity[4].

  • Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC T): Teicoplanin-based columns offer a multimodal aglycone cleft[5]. While they are the gold standard for zwitterionic native amino acids, the esterification of threonine removes the free carboxylate, reducing the ionic interaction potential with the CSP, which leads to slightly lower selectivity for esters[6].

  • Polysaccharide CSPs (e.g., Lux Cellulose-2): Relying on carbamate linkages, these columns typically require pre-column derivatization (e.g., FMOC-Cl) to neutralize the amine and introduce bulky aromatic groups for π-π interactions[7]. Direct injection of the underivatized ester often results in severe peak tailing.

G cluster_0 Crown Ether CSP (Optimal) cluster_1 Macrocyclic Glycopeptide CSP Analyte Ethyl L-threoninate Hydrochloride (Protonated Primary Amine: R-NH3+) CE_Mech 18-Crown-6 Cavity Inclusion Complexation Analyte->CE_Mech Acidic Mobile Phase Tei_Mech Teicoplanin Aglycone Cleft Multimodal Recognition Analyte->Tei_Mech Polar Organic Phase CE_Int H-Bonding (NH3+ to Ether Oxygens) Steric Barrier Interactions CE_Mech->CE_Int CE_Res High Selectivity (α > 1.8) Baseline Resolution CE_Int->CE_Res Tei_Int H-Bonding, Steric Hindrance Dipole-Dipole Interactions Tei_Mech->Tei_Int Tei_Res Moderate Selectivity (α ~ 1.5) Broad Spectrum Tei_Int->Tei_Res

Chiral recognition pathways for primary amine esters on Crown Ether vs. Teicoplanin CSPs.

Quantitative Data Comparison

Based on the mechanistic realities above, the Crown Ether CSP is the objective winner for underivatized Ethyl L-threoninate. The table below summarizes the expected chromatographic performance across the three column architectures.

Chromatographic ParameterCrown Ether CSP (e.g., ChiroSil RCA+)Macrocyclic Glycopeptide (e.g., Teicoplanin)Polysaccharide (e.g., Cellulose-2)
Chiral Selector (+)-(18-Crown-6)-tetracarboxylic acidTeicoplaninCellulose tris(3-chloro-4-methylphenylcarbamate)
Separation Mode Reversed-Phase (Acidic)Polar Organic / Reversed-PhaseNormal / Reversed-Phase
Derivatization Needed? No No Yes (e.g., FMOC) for optimal peak shape
Selectivity (α) 1.8 - 2.2 1.4 - 1.71.1 - 1.3 (If underivatized)
Resolution (Rs) > 2.5 (Baseline) ~ 1.5 - 1.8< 1.5 (Co-elution risk)
Optimal Mobile Phase MeOH/H₂O + HClO₄MeOH / EtOH / H₂OHexane/IPA or H₂O/MeCN
Elution Order Control Yes (Swap RCA+ to SCA-)NoNo

Step-by-Step Experimental Protocol (Crown Ether Method)

To build a self-validating system, the method must inherently prove its own accuracy during every run. We achieve this by utilizing a Crown Ether column with an acidic modifier to lock the analyte into its protonated state.

Phase 1: Chromatographic Setup

  • Column Selection: Install a Crown Ether column (e.g., ChiroSil RCA(+), 150 x 4.6 mm, 5 µm). Causality: The RCA(+) conformation typically elutes the D-enantiomer first, allowing the trace D-impurity to elute before the massive L-enantiomer main peak, preventing peak tailing from masking the impurity[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80% Methanol and 20% Water. Add Perchloric acid (HClO₄) to a final concentration of 5 mM. Causality: Perchloric acid is selected over Trifluoroacetic acid (TFA) because the perchlorate counter-ion minimizes ion-pairing suppression inside the crown ether cavity, maximizing inclusion complex stability.

  • System Parameters: Set flow rate to 1.0 mL/min, column compartment temperature to 25°C, and UV detection to 210 nm (due to the lack of strong chromophores on the aliphatic threonine backbone).

Phase 2: Sample Preparation

  • Diluent: Use the mobile phase as the sample diluent to prevent solvent-mismatch anomalies (e.g., fronting or split peaks) at the column head.

  • Test Solution: Accurately weigh Ethyl L-threoninate hydrochloride and dissolve to a working concentration of 2.0 mg/mL.

  • System Suitability Solution (Resolution Mix): Spike the Test Solution with 1.0% (w/w) of the D-enantiomer standard.

Phase 3: Validation Execution (Self-Validating Workflow)

  • Specificity & Resolution: Inject the System Suitability Solution. The method is only valid if the Resolution (Rs) between the D-enantiomer and L-enantiomer is ≥ 2.0.

  • Sensitivity (LOD/LOQ): Perform serial dilutions of the D-enantiomer standard. Establish the Limit of Quantitation (LOQ) where the Signal-to-Noise (S/N) ratio is ≥ 10. For pharmaceutical validation, the LOQ must be ≤ 0.05% of the nominal test concentration.

  • Robustness Testing: Deliberately vary the column temperature by ±2°C and the Methanol ratio by ±2%. Causality: Crown ether complexation is an exothermic process; higher temperatures will decrease retention time but may slightly reduce resolution. Proving the method survives these fluctuations ensures long-term trustworthiness.

References

  • LCGC International. "Improved Chiral Separations for Enantiopure D- and L-Amino Acids". URL: [Link]

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases". URL: [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". URL: [Link]

  • PubMed. "Study of mechanisms of chiral discrimination of amino acids and their derivatives on a teicoplanin-based chiral stationary phase". URL: [Link]

Sources

Comparative

Advanced Comparison Guide: Ethyl L-Threoninate Hydrochloride vs. Classic Chiral Auxiliaries

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is dictated by a delicate balance of atom economy, stereochemical rigor, and operational simplicity. While classic systems like Evans' oxazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is dictated by a delicate balance of atom economy, stereochemical rigor, and operational simplicity. While classic systems like Evans' oxazolidinones and Ellman's sulfinamides have long dominated the field, amino acid-derived building blocks—specifically Ethyl L-threoninate hydrochloride —offer highly efficient, atom-economical alternatives for specific transformations[1][2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate Ethyl L-threoninate hydrochloride against its primary alternatives, detailing the mechanistic causality behind their stereocontrol and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Causality: Principles of Chiral Induction

The efficacy of a chiral auxiliary relies on its ability to temporarily break the symmetry of a substrate, forcing reagents to attack from a single diastereotopic face. The logic of induction varies significantly between amino acid esters and classic cyclic auxiliaries.

Ethyl L-Threoninate Hydrochloride (Imine/Schiff Base Pathway)

Ethyl L-threoninate hydrochloride (CAS 39994-70-2) leverages the natural chiral pool, providing two contiguous stereocenters (2S, 3R)[1]. When condensed with an aldehyde to form an imine, the auxiliary utilizes its hydroxyl group to coordinate with a Lewis acid (e.g., ZnCl₂ or BF₃·Et₂O). This bidentate chelation locks the imine into a rigid s-cis conformation. The bulky ethyl ester and the chiral backbone effectively shield one face of the imine, directing nucleophilic attack (such as in an Aza-Diels-Alder reaction) with high facial selectivity[3][4]. Furthermore, it serves as a critical chiral ligand in Ni(II) Schiff base complexes for the asymmetric synthesis of unnatural amino acids[5][6].

Evans' Oxazolidinone (Enolate Pathway)

Derived from valine or phenylglycine, the Evans auxiliary relies on strict steric shielding and rigid enolate geometry[7]. Upon N-acylation, the substrate is treated with a Lewis acid (like Bu₂BOTf) and a base to form a highly ordered Z-enolate. The boron atom chelates both the enolate oxygen and the oxazolidinone carbonyl, creating a rigid Zimmerman-Traxler transition state. The bulky substituent (e.g., a benzyl group) physically blocks the Re-face, forcing incoming electrophiles to attack exclusively from the Si-face.

Logic Root Stereochemical Control Elements T_Node Ethyl L-Threoninate Root->T_Node E_Node Evans Oxazolidinone Root->E_Node T1 C2/C3 Stereocenters T_Node->T1 T2 Hydroxyl-Lewis Acid Coordination T_Node->T2 E1 Steric Bulk (e.g., Benzyl group) E_Node->E1 E2 Bidentate Chelation (Z-Enolate) E_Node->E2

Fig 1. Core logical elements driving stereoselectivity in both auxiliary systems.

Comparative Performance Analysis

When designing a synthetic route, quantitative metrics dictate the choice of auxiliary. The table below summarizes the operational differences between Ethyl L-threoninate, Evans' oxazolidinone, and Ellman's sulfinamide[7][8].

Performance MetricEthyl L-Threoninate HydrochlorideEvans' OxazolidinoneEllman's Sulfinamide
Chiral Source L-Threonine (Natural pool, low cost)Valine / Phenylglycinetert-Butyl disulfide
Attachment Mechanism Direct Imine CondensationN-Acylation (Requires strong base)Condensation (Requires Ti(OEt)₄)
Stereocontrol Logic Hydrogen-bonding & ChelationSteric Shielding & ChelationSteric Shielding at Sulfur
Typical Selectivity 85% – 95% de> 98% de90% – 98% de
Cleavage Conditions Mild Acidic Hydrolysis (1N HCl)Harsh/Oxidative (LiOOH, LiBH₄)Mild Acidic Hydrolysis
Atom Economy High (No leaving groups in attachment)Moderate (Loss of Cl⁻ during attachment)High
Primary Utility Aza-Diels-Alder, Ni(II) complexesAldol Additions, AlkylationsAsymmetric Amine Synthesis

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each reagent choice and include validation checkpoints to confirm intermediate success before proceeding.

Protocol A: Asymmetric Aza-Diels-Alder via Ethyl L-Threoninate[3][4]

Objective: Synthesis of a chiral piperidone derivative.

  • Free-Basing and Imine Condensation

    • Action : Suspend Ethyl L-threoninate hydrochloride (1.0 eq) in dry CH₂Cl₂. Add Et₃N (1.1 eq) dropwise at 0 °C, followed by the target aldehyde (1.0 eq) and anhydrous MgSO₄ (2.0 eq).

    • Causality : The hydrochloride salt is stable for benchtop storage but chemically inert; Et₃N liberates the nucleophilic free amine. MgSO₄ acts as a water scavenger, driving the thermodynamic equilibrium toward the imine by preventing hydrolysis.

    • Validation Checkpoint : Analyze an aliquot via ¹H NMR; the disappearance of the aldehyde proton (~9.5-10 ppm) and the appearance of the imine proton (~8.2 ppm) confirms complete conversion.

  • Lewis Acid-Mediated Cycloaddition

    • Action : Filter the solution, concentrate, and redissolve the imine in dry THF at -78 °C. Add ZnCl₂ (1.0 eq) and stir for 30 minutes. Slowly add Brassard’s diene (1.2 eq).

    • Causality : ZnCl₂ is a bidentate Lewis acid that chelates both the imine nitrogen and the threonine hydroxyl group. This locks the imine into a rigid s-cis conformation, shielding the Re-face and forcing the diene to attack from the Si-face.

    • Validation Checkpoint : TLC analysis should show the consumption of the imine and the formation of a new, lower-Rf cycloadduct spot.

  • Auxiliary Cleavage

    • Action : Treat the crude reaction mixture with 1N HCl in THF/H₂O at room temperature for 2 hours.

    • Causality : Mild acidic hydrolysis cleaves the auxiliary, liberating the chiral piperidone product and releasing the water-soluble threonine ester, which can be recovered from the aqueous phase.

Protocol B: Asymmetric Aldol Addition via Evans' Oxazolidinone[7][8]

Objective: Synthesis of a chiral syn-aldol adduct.

  • Auxiliary Attachment (N-Acylation)

    • Action : Dissolve (4S)-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C. Add n-BuLi (1.05 eq), stir for 15 min, then add propionyl chloride (1.1 eq).

    • Causality : n-BuLi deprotonates the oxazolidinone to form a highly nucleophilic nitrogen anion, which rapidly attacks the acid chloride.

    • Validation Checkpoint : IR spectroscopy should reveal two distinct carbonyl stretches (~1780 cm⁻¹ for the oxazolidinone and ~1700 cm⁻¹ for the imide).

  • Z-Enolate Formation and Aldol Reaction

    • Action : Dissolve the N-propionyl oxazolidinone in CH₂Cl₂ at -78 °C. Add Bu₂BOTf (1.1 eq) and iPr₂NEt (1.2 eq). Stir for 30 mins, then add the target aldehyde.

    • Causality : Bu₂BOTf and the bulky amine selectively generate the Z-enolate to minimize A(1,3) allylic strain. The boron atom chelates both the enolate oxygen and the oxazolidinone carbonyl. The bulky benzyl group blocks the Re-face.

    • Validation Checkpoint : Quench a small aliquot and analyze via chiral HPLC to confirm >98% de of the syn-aldol product.

  • Auxiliary Cleavage

    • Action : Treat the purified aldol adduct with LiOH and H₂O₂ (LiOOH) in THF/H₂O at 0 °C.

    • Causality : The peroxide anion is highly nucleophilic and selectively attacks the imide carbonyl over the ester/aldol functionalities, cleaving the auxiliary without causing retro-aldol epimerization.

Experimental Workflow Visualization

The operational efficiency of an auxiliary is heavily dependent on the complexity of its attachment and cleavage phases. Ethyl L-threoninate offers a highly streamlined workflow compared to the multi-step, strong-base requirements of the Evans system.

Workflow cluster_0 Ethyl L-Threoninate (Imine Pathway) cluster_1 Evans Oxazolidinone (Enolate Pathway) A1 Aldehyde + Auxiliary A2 Imine Condensation (-H2O) A1->A2 A3 Lewis Acid Facial Shielding A2->A3 A4 Mild Hydrolysis Cleavage A3->A4 B1 Acyl Chloride + Auxiliary B2 N-Acylation (Strong Base) B1->B2 B3 Z-Enolate Chelation B2->B3 B4 LiOOH Cleavage B3->B4

Fig 2. Comparative experimental workflows detailing the attachment, induction, and cleavage phases.

Conclusion

While Evans' oxazolidinones remain the gold standard for absolute stereocontrol (>98% de) in aldol and alkylation chemistry[7], their use is often bottlenecked by harsh cleavage conditions and lower atom economy. Conversely, Ethyl L-threoninate hydrochloride shines in applications requiring the rapid, atom-economical generation of chiral imines for Aza-Diels-Alder reactions or as ligands in transition-metal catalysis[3][5]. Its ability to be attached via simple condensation and cleaved via mild acidic hydrolysis makes it an invaluable tool for researchers working with highly sensitive substrates.

References

  • Title : Ethyl L-threoninate hydrochloride | 39994-70-2 Source : Benchchem URL : 1

  • Title : China L-Threonine Ethyl Ester Hydrochloride CAS 39994-70-2 Source : Ruifuchem URL : 2

  • Title : Recent Advances in the Synthesis of β-Carboline Alkaloids Source : PMC - NIH URL : 8

  • Title : Sequential Michael addition, cross-coupling and[3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni(ii) Schiff base complexes Source : RSC Publishing URL : 5

  • Title : General method for the asymmetric synthesis of anti-diastereoisomers of β-substituted L-2-aminobutanoic acids via chiral nickel(II) Schiff's base complexes Source : RSC Publishing URL : 6

  • Title : Asymmetric aza Diels-Alder reactions of amino acid ester imines Source : Semantic Scholar URL : 3

  • Title : Herbert Waldmann Publications (Asymmetric aza Diels-Alder reactions) Source : Exaly URL : 4

  • Title : Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Source : ResearchGate URL : 7

  • Title : Synthesis of phosphinic acids and aza-beta and gamma-lactams as potential inhibitors Source : UCLouvain (DIAL) URL :

Sources

Validation

Mass Spectrometry Validation Techniques for Ethyl L-Threoninate Hydrochloride: A Comparative Guide

Introduction Ethyl L-threoninate hydrochloride (CAS 39994-70-2) is a highly valuable chiral amino acid derivative utilized extensively as a building block in pharmaceutical synthesis[1]. Characterized by its two stereoce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl L-threoninate hydrochloride (CAS 39994-70-2) is a highly valuable chiral amino acid derivative utilized extensively as a building block in pharmaceutical synthesis[1]. Characterized by its two stereocenters (2S, 3R) and high polarity, validating its chemical purity, enantiomeric excess (ee%), and trace impurity profile is a complex analytical challenge.

As a Senior Application Scientist, I have observed that relying on a single analytical modality often leaves critical blind spots in a drug development validation package. Mass spectrometry (MS) provides the necessary sensitivity and structural confirmation, but the choice of the chromatographic front-end—Liquid Chromatography (LC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—dictates the success and reliability of the assay. This guide objectively compares these three MS validation workflows, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Causality: The Analytical Challenge

Ethyl L-threoninate HCl is a polar, zwitterion-like molecule. Despite esterification, the free amine and hydroxyl groups dominate its physicochemical behavior[2]. This structural reality introduces three distinct analytical hurdles:

  • Retention & Ionization: On traditional reversed-phase (C18) columns, the compound exhibits poor retention, often eluting in the void volume. This leads to severe ion suppression in the MS source due to co-eluting matrix components.

  • Volatility: The molecule lacks the volatility and thermal stability required for direct GC-MS analysis, necessitating complex derivatization[3].

  • Chirality: Validating the exact (2S, 3R) configuration against its enantiomeric and diastereomeric impurities requires specialized chiral stationary phases (CSPs) that must remain compatible with MS ionization[4].

Comparative Analysis of MS Workflows

LC-ESI-MS/MS (HILIC)

Mechanism & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for preserving the intact molecular ion of polar compounds like Ethyl L-threoninate[5]. To overcome the retention issues on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a highly organic mobile phase, promoting the retention of polar analytes through a water-enriched layer on the silica surface. The high organic content also significantly enhances ESI desolvation efficiency, boosting the MS response[6][7].

  • Verdict: The gold standard for high-throughput, targeted quantitation and recovery validation.

GC-EI-MS (Derivatization-Dependent)

Mechanism & Causality: Gas Chromatography coupled with Electron Ionization (EI) MS offers unparalleled chromatographic resolution, making it superior for trace impurity profiling and residual solvent analysis[3]. However, because Ethyl L-threoninate is non-volatile and thermally labile, it must undergo pre-column derivatization—typically silylation (e.g., using MTBSTFA) or chloroformate derivatization—to mask the polar amine and hydroxyl groups, thereby increasing volatility and thermal stability[3][8].

  • Verdict: Best for untargeted impurity profiling, but limited by extensive sample preparation and the risk of derivatization-induced racemization.

SFC-MS/MS (Chiral Supercritical Fluid Chromatography)

Mechanism & Causality: SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. scCO₂ possesses liquid-like density (excellent solvating power) and gas-like diffusivity, enabling ultrafast mass transfer[9]. When paired with a chiral stationary phase (e.g., crown ether-based columns) and tandem mass spectrometry, SFC can resolve native amino acid enantiomers in under 5 minutes without pre-column derivatization[4][10]. The addition of a polar modifier (e.g., methanol with trifluoroacetic acid) enhances MS compatibility and peak shape[9][10].

  • Verdict: The ultimate, state-of-the-art choice for validating enantiomeric excess (ee%) and chiral purity.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each MS technique for Ethyl L-threoninate HCl validation:

Performance MetricLC-ESI-MS/MS (HILIC)GC-EI-MS (Derivatized)SFC-MS/MS (Chiral CSP)
Primary Utility High-throughput quantitationTrace impurity profilingEnantiomeric purity (ee%)
Analyte State Intact (Underivatized)Derivatized (e.g., Silylated)Intact (Underivatized)
Typical Run Time 5 – 10 min15 – 30 min< 5 min
Chiral Resolution (Rs) Poor (requires chiral LC column)Moderate (requires chiral GC)Excellent (Rs > 1.5)
LOD / LOQ ~1–5 ng/mL~10–50 ng/mL~5–10 ng/mL
Sample Prep Time Minimal (< 5 min)Extensive (30 – 60 min)Minimal (< 5 min)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below incorporate internal controls to guarantee trustworthiness and scientific integrity.

Protocol A: LC-ESI-MS/MS (HILIC) for Quantitation
  • Preparation of Self-Validating Matrix: Spike the Ethyl L-threoninate HCl sample with a stable isotope-labeled internal standard (e.g., a ¹³C, ¹⁵N-labeled amino acid analog). Causality: This corrects for matrix-induced ESI suppression and variations in injection volume.

  • Sample Dilution: Dilute the sample in 75% Acetonitrile / 25% Water containing 0.1% formic acid. Causality: Matching the sample diluent to the HILIC initial mobile phase conditions prevents peak distortion and solvent-mismatch effects.

  • System Suitability Testing (SST): Inject a solvent blank followed by a known Limit of Quantitation (LOQ) standard. Verify that the signal-to-noise (S/N) ratio is >10 for the LOQ and that carryover in the blank is <0.1%.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% organic to 50% organic over 5 minutes.

  • MS/MS Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]⁺ in positive ESI mode.

Protocol B: SFC-MS/MS for Chiral Validation
  • Sample Preparation: Dissolve the sample in pure methanol. Causality: Avoid aqueous diluents, as excess water can disrupt the supercritical fluid phase behavior and degrade the chiral stationary phase.

  • Chiral Stationary Phase Setup: Equilibrate a crown ether-based chiral column (e.g., CROWNPAK CR-I(+)) with scCO₂ and a polar modifier (Methanol with 0.5% Trifluoroacetic acid) at a 60/40 ratio.

  • Flow Dynamics & Backpressure: Maintain a strict backpressure of 120-150 bar. Causality: This ensures the CO₂ remains in a supercritical state throughout the entire column length, preventing density fluctuations that destroy chiral resolution.

  • MS Interface Optimization: Utilize a make-up solvent (e.g., Methanol with 0.1% ammonium formate) introduced post-column via a T-piece. Causality: As the scCO₂ rapidly expands and evaporates at the MS source, the make-up solvent assists in stable droplet formation and efficient ionization.

  • Data Analysis: Calculate the enantiomeric excess (ee%) by comparing the integrated MRM peak areas of the primary (2S, 3R) isomer against any detected (2R, 3S) enantiomeric or diastereomeric peaks.

Validation Workflow Decision Matrix

MS_Validation_Workflow Start Ethyl L-threoninate HCl Sample Validation Decision Primary Analytical Objective? Start->Decision Quant High-Throughput Quantitation & Recovery Decision->Quant Chiral Enantiomeric Excess (ee%) & Chiral Purity Decision->Chiral Trace Trace Impurity Profiling & Solvents Decision->Trace LCMS LC-ESI-MS/MS (HILIC / Isotope Dilution) Quant->LCMS SFCMS SFC-MS/MS (Crown Ether CSP / scCO2) Chiral->SFCMS GCMS GC-EI-MS (Pre-column Derivatization) Trace->GCMS

Decision matrix for selecting MS validation techniques for Ethyl L-threoninate HCl.

References

  • MASONACO. "LC-MS/MS analysis of free amino acids." Source: masonaco.org. URL: [Link]

  • PubMed Central. "A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." Source: nih.gov. URL: [Link]

  • PubMed. "Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer." Source: nih.gov. URL: [Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS." Source: mdpi.com. URL: [Link]

  • LCGC International. "Quality Control in GC–MS Analysis of Amino Acids." Source: chromatographyonline.com. URL: [Link]

  • LCGC International. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Source: chromatographyonline.com. URL: [Link]

  • PubMed. "Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry." Source: nih.gov. URL: [Link]

Sources

Comparative

Comparative NMR Analysis: Ethyl L-threoninate Hydrochloride vs. Pure L-Threonine

Executive Summary & Chemical Context In peptide synthesis and drug development, amino acids are frequently modified to alter their physicochemical properties. L-threonine, a polar, hydroxyl-containing essential amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In peptide synthesis and drug development, amino acids are frequently modified to alter their physicochemical properties. L-threonine, a polar, hydroxyl-containing essential amino acid, is often converted into Ethyl L-threoninate hydrochloride to protect the carboxyl group during coupling reactions and to increase the molecule's lipophilicity for cellular permeability assays.

Understanding the precise Nuclear Magnetic Resonance (NMR) spectral differences between the native zwitterionic L-threonine and its esterified hydrochloride salt is critical for researchers verifying synthetic yields, monitoring deprotection steps, or confirming the structural integrity of prodrug formulations. This guide provides an objective, data-driven comparison of their 1 H and 13 C NMR profiles, grounded in fundamental physical chemistry.

Mechanistic Workflow of Transformation & Analysis

To contextualize the spectral differences, it is necessary to trace the chemical transformation. The esterification of L-threonine using ethanol and thionyl chloride ( SOCl2​ ) yields the hydrochloride salt, fundamentally altering the electronic environment of the molecule.

NMR_Workflow Thr L-Threonine (Zwitterion) Reagents Ethanol + SOCl2 (Esterification) Thr->Reagents Reacts with SamplePrep Sample Preparation (Dissolve in D2O + DSS) Thr->SamplePrep Aliquot 1 Ester Ethyl L-threoninate HCl (Salt Form) Reagents->Ester Yields Ester->SamplePrep Aliquot 2 NMR NMR Acquisition (1H & 13C, 400 MHz) SamplePrep->NMR Analysis Spectral Analysis (Chemical Shift Comparison) NMR->Analysis

Workflow of L-threonine esterification and subsequent NMR comparative analysis.

Structural Causality Behind Spectral Shifts

When comparing the spectra of these two compounds in Deuterium Oxide ( D2​O ), three primary structural changes dictate the chemical shift variations [1]:

  • The Esterification Dichotomy ( α -Position Effects): In neutral D2​O , pure L-threonine exists as a zwitterion ( NH3+​ , COO− ). The electron-rich carboxylate anion provides considerable shielding. Upon conversion to the ethyl ester, this negative charge is lost. This creates a fascinating spectroscopic dichotomy:

    • 1 H NMR: The α -proton shifts downfield (from 3.58 ppm to ~4.05 ppm) because the uncharged ester carbonyl is more electron-withdrawing than the carboxylate anion, reducing diamagnetic shielding around the proton.

    • 13 C NMR: Conversely, the α -carbon shifts upfield (from 61.0 ppm to ~59.0 ppm). This is due to the removal of the carboxylate's electric field effect, which strongly influences the paramagnetic shielding term that dominates carbon chemical shifts [2].

  • Introduction of the Ethyl Group: The addition of the −CH2​CH3​ moiety introduces a new quartet and triplet in the 1 H spectrum. Because the ester −CH3​ (~1.30 ppm) and the native γ−CH3​ (~1.35 ppm) resonate at nearly identical frequencies, heavy signal overlap occurs. The same applies to the ester −CH2​− and the native β -CH around 4.30 ppm.

  • Carbonyl Carbon Shift: The conversion from a carboxylate anion to an ester predictably shifts the carbonyl carbon upfield in the 13 C spectrum from ~175.7 ppm to ~169.5 ppm [3].

Quantitative Spectral Data Comparison

The following tables summarize the expected chemical shifts for both compounds when analyzed in D2​O at 298 K.

Table 1: 1 H NMR Chemical Shifts (Referenced to DSS at 0.00 ppm)
Proton EnvironmentPure L-Threonine (ppm)Ethyl L-threoninate HCl (ppm)Multiplicity & Coupling
α -CH 3.584.05d, J ≈ 5.0 Hz
β -CH 4.254.35dq, J ≈ 5.0, 6.5 Hz
γ -CH 3​ 1.321.35d, J ≈ 6.5 Hz
Ester -CH 2​ - N/A4.30q, J ≈ 7.1 Hz
Ester -CH 3​ N/A1.30t, J ≈ 7.1 Hz

Note: In the esterified product, the β -CH and Ester -CH 2​

  • signals will overlap heavily, often appearing as a complex multiplet. 2D HSQC is recommended for unambiguous integration.
Table 2: 13 C NMR Chemical Shifts (Referenced to DSS at 0.00 ppm)
Carbon EnvironmentPure L-Threonine (ppm)Ethyl L-threoninate HCl (ppm)
C1 (Carbonyl) 175.7169.5
C2 ( α -Carbon) 61.059.0
C3 ( β -Carbon) 67.066.0
C4 ( γ -Carbon) 20.319.5
Ester -CH 2​ - N/A64.0
Ester -CH 3​ N/A13.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the spectral data [4], the following self-validating protocol must be used for sample preparation and acquisition.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of the target analyte (L-threonine or Ethyl L-threoninate HCl).

  • Dissolve the analyte in 600 µL of high-purity Deuterium Oxide ( D2​O , 99.9% D).

  • Causality for Solvent Choice: D2​O is chosen not only for excellent solubility but because it exchanges with the −NH3+​ and −OH protons, rendering them invisible in the 1 H spectrum. This prevents broad exchangeable peaks from masking the critical aliphatic signals.

  • Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference standard. Transfer to a 5 mm precision NMR tube.

Step 2: Self-Validation & Shimming Check

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer pre-equilibrated to 298 K.

  • Self-Validation Gate: Before acquiring the full spectrum, run a single-scan 1 H dummy spectrum. Inspect the DSS peak at exactly 0.00 ppm.

    • Pass Criteria: The DSS peak must have a linewidth at half-maximum (FWHM) of <1.0 Hz, and the baseline must be perfectly flat.

    • Fail Criteria: If the DSS peak is broadened or asymmetric, the magnetic field is inhomogeneous. You must re-shim the Z1/Z2 gradients before proceeding to ensure the overlapping ester and native methyl multiplets can be accurately resolved.

Step 3: Acquisition Parameters

  • 1 H NMR: Acquire 32 scans with a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 13 C NMR: Acquire 1024 scans using a proton-decoupled sequence (e.g., WALTZ-16) with a D1 of 2 seconds.

  • Process the data with a 0.3 Hz exponential line broadening function for 1 H and 1.0 Hz for 13 C, phase correct manually, and reference the DSS methyl peak to 0.00 ppm.

References

  • National Institutes of Health. "L-Threonine | C4H9NO3 | CID 6288 - PubChem". PubChem Database. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). "BMRB entry bmse000049 - L-Threonine". BMRB Metabolomics. URL:[Link]

  • Journal of the American Chemical Society. "Carbon-13 NMR spectroscopy, a useful tool to determine the enantiomeric purity of synthetic threonine-containing glycopeptides". ACS Publications. URL:[Link]

  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions". Molecules. URL:[Link]

Sources

Validation

A Comparative Guide to C-Terminal Protection in Peptide Synthesis: Ethyl L-threoninate hydrochloride vs. L-threonine benzyl ester

For Researchers, Scientists, and Drug Development Professionals This analysis, grounded in established chemical principles and supported by representative experimental data, aims to equip researchers with the necessary i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This analysis, grounded in established chemical principles and supported by representative experimental data, aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic challenges. We will delve into the nuances of their chemical properties, performance in peptide coupling reactions, and the critical aspects of their respective deprotection strategies.

The Crucial Role of C-Terminal Protection

The C-terminal carboxyl group of the first amino acid in a peptide sequence must be protected to prevent its unwanted participation in the activation and coupling steps of subsequent amino acid additions. An ideal C-terminal protecting group should be:

  • Stable: It must withstand the conditions of Nα-deprotection (e.g., acidic or basic treatments) and peptide coupling throughout the synthesis.

  • Selectively Removable: Its cleavage should be achievable under conditions that do not affect other protecting groups on the peptide chain, a concept known as orthogonality.[1][2]

  • High-Yielding: Both the protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the target peptide.

  • Minimally Racemizing: The deprotection process should not induce racemization of the C-terminal amino acid, a significant risk with certain methods.

Physicochemical Properties and Handling

Both Ethyl L-threoninate hydrochloride and L-threonine benzyl ester are typically supplied as stable, crystalline solids, which facilitates accurate weighing and handling. The hydrochloride salt form of both derivatives enhances their stability and shelf-life.

PropertyEthyl L-threoninate hydrochlorideL-threonine benzyl ester
Chemical Formula C₆H₁₄ClNO₃C₁₁H₁₅NO₃
Molecular Weight 183.63 g/mol 209.24 g/mol
Form White crystalline solidWhite to off-white powder
Solubility Soluble in water and alcoholsSoluble in organic solvents like methanol, ethanol, and DMF
Protection Strategy C-terminal ethyl esterC-terminal benzyl ester

Performance in Peptide Coupling Reactions

Threonine is a β-hydroxy amino acid and is known to present a degree of steric hindrance during peptide coupling, which can lead to slower reaction rates and incomplete couplings.[3] The choice of C-terminal protecting group does not significantly alter the inherent steric bulk of the threonine residue itself. Therefore, the efficiency of coupling an N-protected amino acid to either Ethyl L-threoninate or L-threonine benzyl ester is primarily dependent on the chosen coupling reagent and reaction conditions.

For sterically hindered amino acids like threonine, the use of potent activating reagents is highly recommended to achieve high coupling yields.[4]

Recommended Coupling Reagents for Threonine Esters:

  • Uronium/Aminium Salts: HATU, HBTU, HCTU

  • Phosphonium Salts: PyBOP, PyAOP

These reagents form highly reactive esters that can overcome the steric barrier presented by the threonine side chain.[4]

Coupling ReactionProtecting GroupCoupling ReagentTypical YieldReference
Boc-Ala-OH + H-Thr-OEt·HClEthyl EsterEDCI/HOBt~80%[5]
Boc-Phe-OH + H-Phe-OBzlBenzyl EsterHBTUSignificant Yield[6]

It is important to note that these are representative yields and actual results will vary depending on the specific amino acids being coupled, the solvent, temperature, and reaction time.

The Deprotection Dilemma: A Tale of Two Esters

The most significant difference between Ethyl L-threoninate and L-threonine benzyl ester lies in their deprotection methods, which has profound implications for the overall synthetic strategy.

Ethyl Ester Deprotection: Saponification

The ethyl ester of Ethyl L-threoninate is typically removed by saponification, which involves hydrolysis under basic conditions, commonly using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent and water.[5]

Key Considerations for Saponification:

  • Risk of Racemization: The primary drawback of saponification is the risk of racemization at the C-terminal α-carbon. The basic conditions can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.[7][8] This is a major concern in the synthesis of biologically active peptides where stereochemistry is critical.

  • Side Reactions: Basic conditions can also promote other side reactions, such as the hydrolysis of other ester-containing side chains (e.g., in Asp or Glu residues) or β-elimination of the threonine side chain hydroxyl group, although the latter is more pronounced in protected phosphoserine/threonine residues.[9][10]

  • Compatibility Issues: The basic conditions of saponification are incompatible with base-labile Nα-protecting groups like Fmoc, limiting its use in Fmoc-based strategies.

Benzyl Ester Deprotection: Hydrogenolysis and Acidolysis

The benzyl ester of L-threonine benzyl ester offers more versatile and milder deprotection options, making it a more favored choice in modern peptide synthesis.

1. Catalytic Hydrogenolysis:

This is the most common and mildest method for benzyl ester cleavage. It involves the use of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., hydrogen gas or a hydrogen donor like formic acid or ammonium formate).[11][12][13]

Advantages of Hydrogenolysis:

  • Mild Conditions: The reaction is typically carried out at room temperature and atmospheric pressure, preserving the integrity of the peptide chain and other protecting groups.

  • High Chemoselectivity: It selectively cleaves the benzyl ester without affecting most other common protecting groups, making it highly orthogonal.[1]

  • Clean Reaction: The byproducts are toluene and the regenerated catalyst, which can be easily removed.

2. Strong Acidolysis:

Benzyl esters can also be cleaved by treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][11] This method is typically employed in the final deprotection step of Boc-based solid-phase peptide synthesis, where it simultaneously cleaves the peptide from the resin and removes benzyl-based side-chain protecting groups.[1]

Orthogonality: The Benzyl Ester Advantage

The concept of orthogonal protection is fundamental to modern peptide synthesis. It refers to the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific type of reagent without affecting the others.[2]

L-threonine benzyl ester fits seamlessly into orthogonal protection schemes. For instance, in a synthesis employing an acid-labile Nα-Boc group and other acid-labile side-chain protecting groups, the C-terminal benzyl ester can be selectively removed by catalytic hydrogenolysis. Conversely, in an Fmoc-based strategy, which utilizes a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups, the benzyl ester remains stable during both Nα-deprotection and final cleavage from the resin, and can be removed orthogonally by hydrogenolysis.

Ethyl L-threoninate, due to its base-labile nature, does not offer this level of orthogonality, particularly in Fmoc-based syntheses.

Experimental Protocols

Protocol 1: Peptide Coupling with L-threonine benzyl ester using HATU

This protocol describes a general procedure for the solution-phase coupling of an N-terminally protected amino acid to L-threonine benzyl ester.

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • L-threonine benzyl ester hydrochloride (1.0 eq)

  • HATU (1.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-Alanine and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve L-threonine benzyl ester hydrochloride in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the solution of L-threonine benzyl ester to the pre-activated N-Boc-L-Alanine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Protocol 2: Deprotection of a C-terminal Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl ester protecting group from a peptide C-terminus in solution phase.[11]

Materials:

  • Peptide with C-terminal benzyl ester

  • Methanol or Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the peptide-OBzl in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: Peptide Coupling with Ethyl L-threoninate hydrochloride using EDCI/HOBt

This protocol describes a general procedure for the solution-phase coupling of an N-terminally protected amino acid to Ethyl L-threoninate hydrochloride.[5]

Materials:

  • N-Boc-L-Alanine (1.2 eq)

  • Ethyl L-threoninate hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.5 eq)

  • Triethylamine (Et₃N) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-L-Alanine in anhydrous DCM, add HOBt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI and stir for 15 minutes.

  • Add Ethyl L-threoninate hydrochloride and triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of a C-terminal Ethyl Ester by Saponification

This protocol outlines the basic hydrolysis of an ethyl ester at the peptide C-terminus.

Materials:

  • Peptide with C-terminal ethyl ester (1.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • Lithium hydroxide (LiOH) (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the peptide-OEt in the THF/water mixture in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiOH in water.

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected peptide.

Visualization of Workflows

Peptide_Coupling_Workflow cluster_coupling Peptide Coupling N-Protected Amino Acid N-Protected Amino Acid Dipeptide Ester Dipeptide Ester N-Protected Amino Acid->Dipeptide Ester C-Terminal Threonine Ester C-Terminal Threonine Ester C-Terminal Threonine Ester->Dipeptide Ester Coupling Reagent Coupling Reagent Coupling Reagent->Dipeptide Ester Activation Deprotection_Comparison cluster_ethyl Ethyl Ester Deprotection cluster_benzyl Benzyl Ester Deprotection Peptide-OEt Peptide-OEt Saponification Saponification Peptide-OEt->Saponification Base (e.g., LiOH) Deprotected Peptide Deprotected Peptide Saponification->Deprotected Peptide Racemization Risk Racemization Risk Saponification->Racemization Risk Peptide-OBzl Peptide-OBzl Hydrogenolysis Hydrogenolysis Peptide-OBzl->Hydrogenolysis H₂, Pd/C Deprotected Peptide_B Deprotected Peptide Hydrogenolysis->Deprotected Peptide_B Orthogonal Orthogonal Hydrogenolysis->Orthogonal

Caption: Comparison of deprotection pathways.

Conclusion and Recommendations

The choice between Ethyl L-threoninate hydrochloride and L-threonine benzyl ester as the C-terminal starting material in peptide synthesis is a strategic one, with the primary differentiating factor being the deprotection methodology.

Ethyl L-threoninate hydrochloride may be a suitable and cost-effective option for the synthesis of simple peptides where the risk of C-terminal racemization is acceptable or can be minimized through careful control of reaction conditions. However, its use is generally discouraged in syntheses where stereochemical purity is paramount and in Fmoc-based strategies due to the incompatibility of saponification with the Fmoc protecting group.

L-threonine benzyl ester emerges as the superior choice for most applications in modern peptide synthesis. The mild and highly selective nature of its deprotection via catalytic hydrogenolysis minimizes the risk of racemization and other side reactions. Its compatibility with both Boc and Fmoc strategies provides a high degree of flexibility and orthogonality, which is essential for the synthesis of complex and sensitive peptides. While the cost of L-threonine benzyl ester and the palladium catalyst for hydrogenolysis may be higher, the increased reliability, higher purity of the final product, and broader applicability often justify the investment.

For researchers aiming for high-purity, stereochemically defined peptides, particularly those with complex sequences or modifications, L-threonine benzyl ester is the recommended choice due to its robust and orthogonal deprotection options.

References

  • A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. PubMed, [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies, [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec, [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications, [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing, [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate, [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed, [Link]

  • O-Benzyl-L-threonine benzyl ester hydrochloride. Amino-Acids.com, [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Academy of Sciences, [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate, [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Science, [Link]

  • Protein chemical synthesis by serine and threonine ligation. PMC, [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec, [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. PMC, [Link]

  • Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. ACS, [Link]

  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE, [Link]

  • Process for the saponification of aminoacid-/peptide ester.
  • Planning a Peptide Synthesis. AAPPTec, [Link]

  • Hydrogenolysis of benzyl esters with palladium-on-carbon catalysts. PubMed, [Link]

  • Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogen
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, [Link]

  • Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers, [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies, [Link]

  • Protein chemical synthesis by serine and threonine ligation. PNAS, [Link]

  • Does C-terminal amino acid affect cyclization efficiency? Biotage, [Link]

  • β-Elimination Side Reactions. ResearchGate, [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, [Link]

  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Indian Academy of Sciences, [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, [Link]

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. Wiley Online Library, [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing, [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate, [Link]

  • Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed, [Link]

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Comparative

The Foundational Principle: Specific Optical Rotation as a Critical Quality Attribute

An In-Depth Guide to Validating the Specific Optical Rotation of Ethyl L-threoninate Hydrochloride Batches A Senior Application Scientist's Perspective on Ensuring Chiral Integrity in Pharmaceutical Development In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Validating the Specific Optical Rotation of Ethyl L-threoninate Hydrochloride Batches

A Senior Application Scientist's Perspective on Ensuring Chiral Integrity in Pharmaceutical Development

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Chiral building blocks, such as amino acids and their derivatives, form the very foundation of many modern drugs.[1][2] Ethyl L-threoninate hydrochloride, a key chiral synthon, is prized for its role in introducing specific stereocenters into complex target molecules.[3][4] Ensuring its enantiomeric purity is therefore a non-negotiable aspect of quality control.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the specific optical rotation of incoming batches of Ethyl L-threoninate hydrochloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind the validation process, grounding our protocol in the principles of trustworthiness and regulatory compliance. The objective is to establish a self-validating system that guarantees the chiral integrity of this critical starting material.

Specific optical rotation, [α], is an intensive property of a chiral compound, defined as the angle to which a plane of polarized light is rotated when it passes through a solution of the substance at a specific concentration and path length.[5] This physical constant is governed by Biot's Law and is highly sensitive to several parameters:

  • Wavelength of Light (λ): Standard measurements are typically performed using the sodium D-line at 589 nm.[6]

  • Temperature (T): Temperature can affect both the solution's density and the molecule's conformation, thereby influencing the observed rotation.[7][8]

  • Solvent: The solvent can interact with the solute, altering the rotational value.[7]

  • Concentration (c): The observed rotation is directly proportional to the concentration of the chiral substance in the light's path.[7][9]

  • Path Length (l): The distance the light travels through the solution directly impacts the magnitude of rotation.[7]

For a chiral molecule like Ethyl L-threoninate hydrochloride, the specific rotation is a direct indicator of its enantiomeric purity. An incorrect enantiomer (the D-form) or a racemic mixture would exhibit a different or null rotation, respectively.[8] Consequently, accurately measuring this value is a cornerstone of quality assurance, ensuring that only the correct stereoisomer enters the manufacturing stream.

The Regulatory Imperative: Adherence to ICH and FDA Guidelines

An analytical method is only as reliable as its validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that all analytical procedures be validated to demonstrate they are "suitable for its intended purpose."[10] The International Council for Harmonisation (ICH) Q2(R1) and the more recent Q2(R2) guidelines provide a harmonized framework for this process, ensuring that a method validated in one region is globally accepted.[11][12][13][14]

For the determination of specific optical rotation, the following validation parameters are critical:

  • Specificity: The ability to measure the analyte's rotation without interference from other components like impurities or the solvent.[12]

  • Accuracy: The closeness of the measured value to the true or accepted reference value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[15]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12][16]

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Validation

The following section details a robust, self-validating protocol for determining the specific optical rotation of Ethyl L-threoninate hydrochloride.

Diagram: Overall Validation Workflow

G cluster_prep Phase 1: Preparation & Qualification cluster_exec Phase 2: Method Validation Execution cluster_batch Phase 3: Routine Batch Analysis cluster_decision Phase 4: Decision P1 Instrument Qualification (USP <781>) P2 Reference Standard Characterization P1->P2 P3 Prepare Validation Protocol P2->P3 V1 Specificity P3->V1 Execute Protocol V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 B1 Receive New Batch of Ethyl L-threoninate HCl V5->B1 Implement Validated Method B2 Prepare Sample (as per validated method) B1->B2 B3 Measure Optical Rotation B2->B3 B4 Calculate Specific Rotation B3->B4 B5 Compare to Specification B4->B5 D1 Result In-Spec? B5->D1 D2 Release Batch D1->D2 Yes D3 Initiate OOS Investigation D1->D3 No

Caption: High-level workflow from instrument qualification to batch release.

Instrument Qualification

Causality: The trustworthiness of any data begins with the instrument that generates it. A polarimeter must be formally qualified according to established standards, such as USP General Chapter <781>, to ensure it performs accurately and consistently.[8][17][18]

Protocol:

  • Installation Qualification (IQ): Ensure the instrument is installed correctly in a suitable environment with stable power and temperature control.

  • Operational Qualification (OQ):

    • Accuracy Verification: Use a set of NIST-traceable certified quartz plates with positive and negative rotations. The measured values must fall within the tolerance specified in the certificate.[17]

    • Repeatability: Perform at least six replicate measurements of a single quartz plate. The standard deviation should meet the acceptance criteria defined in the USP chapter.[19]

  • Performance Qualification (PQ): Periodically verify the instrument's performance using a well-characterized internal reference standard or a certified reference material (e.g., sucrose solution) to ensure continued fitness for use.[20]

Materials and Reagents
  • Ethyl L-threoninate hydrochloride: Minimum of three independent batches for validation.

  • Ethyl L-threoninate hydrochloride Reference Standard (RS): A primary standard with a certificate of analysis specifying its purity and specific optical rotation.

  • Solvent: High-purity ethanol (e.g., 200 proof, ACS grade). Note: The choice of solvent is critical and must be consistent. Some suppliers may specify water as the solvent.[21] This protocol will use ethanol as specified in other sources.[3]

  • Equipment:

    • Qualified Polarimeter with a sodium lamp (589 nm) and temperature control (e.g., 20°C ± 0.5°C).[17]

    • 1 dm polarimeter cell.

    • Calibrated analytical balance.

    • Class A volumetric flasks and pipettes.

Standard Operating Procedure for Measurement

Causality: A detailed and unambiguous SOP is essential for minimizing variability between analysts and over time. Each step is designed to control variables that can affect the final reading.[7]

Protocol:

  • Instrument Setup: Turn on the polarimeter and allow the sodium lamp to stabilize for at least 30 minutes. Set the temperature control to 20.0°C and allow the sample chamber to equilibrate.

  • Solvent Blank (Zeroing): Fill the 1 dm polarimeter cell with the high-purity ethanol. Ensure no air bubbles are present. Place the cell in the polarimeter and perform a zero calibration as per the instrument's instructions. Repeat until a stable reading of 0.000° ± 0.002° is achieved.[20]

  • Sample Preparation:

    • Accurately weigh approximately 0.80 g of Ethyl L-threoninate hydrochloride into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with ethanol. Mix thoroughly until the solid is completely dissolved.

    • Maintain the flask at 20°C during preparation.[20]

  • Sample Measurement:

    • Rinse the polarimeter cell twice with small aliquots of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the instrument and allow the temperature to equilibrate for 5-10 minutes.

    • Record the optical rotation. Take a total of five readings and calculate the average.[20]

  • Calculation of Specific Rotation: Use the following formula to calculate the specific optical rotation: [α]D20 = (100 × α) / (l × c) Where:

    • α = Average observed rotation in degrees.

    • l = Path length of the cell in decimeters (dm) (typically 1 dm).

    • c = Concentration of the solution in g/100 mL.

Executing the Validation: A Deeper Dive

Diagram: The Logic of Method Validation

G cluster_foundational Foundational Characteristics cluster_performance Performance Metrics cluster_reliability Reliability Under Use Specificity Specificity (Is it the right signal?) Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Precision Precision (Is the result repeatable?) Specificity->Precision Linearity Linearity & Range (Is the signal proportional?) Linearity->Accuracy Result Trustworthy & Reliable Specific Rotation Value Accuracy->Result Precision->Result Robustness Robustness (Is the method tolerant to small changes?) Robustness->Result

Caption: Logical dependencies of validation parameters.

Validation ParameterExperimental Approach & RationaleAcceptance Criteria (Example)
Specificity Rationale: To prove that the measured rotation is solely from the L-enantiomer. While polarimetry has limited specificity, it can be demonstrated by showing that the solvent and known achiral starting materials or impurities produce a null reading. Protocol: Analyze the solvent blank and a solution of any known achiral impurities. For ultimate specificity, this test should be complemented by an orthogonal method like chiral HPLC.[1]Solvent/achiral impurities show a rotation of ≤ 0.01°.
Accuracy Rationale: To determine how close the experimental value is to the true value. Protocol: Prepare and analyze the Ethyl L-threoninate hydrochloride Reference Standard (RS) in triplicate at 100% of the target concentration. The mean result is compared to the value stated in the Certificate of Analysis.Mean recovery of 98.0% - 102.0% of the RS stated value.
Precision (Repeatability) Rationale: To assess the method's precision under ideal conditions. Protocol: Prepare six independent samples from the same homogenous batch of Ethyl L-threoninate hydrochloride. Analyze them on the same day, by the same analyst, on the same instrument.Relative Standard Deviation (RSD) ≤ 1.5%.
Precision (Intermediate) Rationale: To assess the effects of random events on the method's precision within a single lab. Protocol: Repeat the precision study with the same batch of material on a different day, with a different analyst, and/or on a different qualified polarimeter.Overall RSD (combining all conditions) ≤ 2.0%.
Linearity & Range Rationale: To confirm a proportional relationship between concentration and rotation over a defined range. Protocol: Prepare a series of at least five solutions from the RS, ranging from 50% to 150% of the target concentration (e.g., 0.4 g/100mL to 1.2 g/100mL). Plot observed rotation (α) vs. concentration (c).[22]Correlation coefficient (R²) ≥ 0.995.
Robustness Rationale: To ensure the method remains reliable during normal use, where minor variations are expected. Protocol: Introduce small, deliberate changes to the method parameters one at a time. Examples: Temperature (19.5°C and 20.5°C), sample preparation time (analyze immediately vs. after 1 hour).The specific rotation results should not deviate significantly from the results obtained under normal conditions (e.g., < 2% difference).

Comparative Data Analysis

Once validated, the method can be used to test incoming batches. The results should be compared against the established specification.

Table 1: Hypothetical Validation Data for Three Batches of Ethyl L-threoninate hydrochloride (Specification: [α]D20 = -9.0° to -11.0° in Ethanol)

Batch IDAnalystDayAvg. Observed Rotation (α)Concentration (g/100mL)Calculated Specific Rotation [α]Result
ETH-26-001A1-0.098°0.995-9.85°Pass
ETH-26-002A1-0.101°1.002-10.08°Pass
ETH-26-003B2-0.085°0.998-8.52°Fail (OOS)

Comparison with Alternative Chiral Synthons

Ethyl L-threoninate hydrochloride is one of many chiral building blocks derived from amino acids. Its performance and properties can be compared to other common alternatives to inform selection during process development.[23]

Table 2: Comparison of Common Chiral Amino Acid Ester Synthons

CompoundTypical Use CaseKey Structural FeatureAdvantagesConsiderations
Ethyl L-threoninate HCl Introduction of a β-hydroxy-α-amino acid moiety with specific (2S, 3R) stereochemistry.[3]Contains two chiral centers.Provides high diastereoselectivity due to the second stereocenter.More complex stereochemistry to control.
Ethyl L-alaninate HCl Simple chiral amine source for peptide synthesis or as a chiral auxiliary.Single methyl side chain.Less sterically hindered, potentially leading to higher reaction yields.Offers less structural complexity compared to threonine.
Ethyl L-serinate HCl Introduction of a β-hydroxy-α-amino acid moiety (primary alcohol).β-hydroxyl group.The primary hydroxyl group can be a useful handle for further functionalization.Can be prone to side reactions involving the hydroxyl group.

Conclusion: A Commitment to Quality

Validating the specific optical rotation for batches of Ethyl L-threoninate hydrochloride is more than a procedural formality; it is a fundamental exercise in risk mitigation and quality assurance. By employing a rigorously validated analytical method, grounded in the principles outlined by the ICH and FDA, drug development professionals can be confident in the chiral integrity of their starting materials.[10][24] This systematic approach, which combines qualified instrumentation, robust protocols, and a thorough understanding of the scientific principles, ensures that each batch consistently meets the high standards required for the synthesis of safe and effective pharmaceuticals.

References

  • Title: FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration Source: FDA URL
  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: FDA URL
  • Title: Specific rotation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Detection of key factors affecting specific optical rotation determination in honey Source: ResearchGate URL: [Link]

  • Title: Specific Rotation Source: Chemistry Steps URL: [Link]

  • Title: Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Full article: Detection of key factors affecting specific optical rotation determination in honey Source: Taylor & Francis Online URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) Source: American Journal of Biopharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Chiral recognition and the determination of optical purity of some amino acid ester salts using monosaccharides as chiral Source: RSC Publishing URL: [Link]

  • Title: Optical Rotation—A Reliable Parameter for Authentication of Honey? Source: PMC - NIH URL: [Link]

  • Title: Method for the accurate determination of specific rotation. Specific rotation of valine and leucine Source: Canadian Science Publishing URL: [Link]

  • Title: Determination of Optical Rotation and Specific Optical Rotation Source: Pharmaguideline URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Optical Rotation Determinations Source: Analytical Testing Labs URL: [Link]

  • Title: Chiral Purity Analysis – Know What Both Hands Are Doing Source: SK pharmteco URL: [Link]

  • Title: Revised USP General Chapter <781> Optical Rotation published for Comments Source: ECA Academy URL: [Link]

  • Title: New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal Source: Journal of the American Chemical Society URL: [Link]

  • Title: ethyl DL-threoninate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

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  • Title: Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096 Source: PubChem URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: PMC URL: [Link]

  • Title: 781 OPTICAL ROTATION Source: Rudolph Research Analytical URL: [Link]

  • Title: Enamine社ホットトピック Building Blocks Source: ナミキ商事 URL: [Link]

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  • Title: 7 Regulations of reference standards, reagents, test solutions, standard solutions for volumetric analysis, Matching fluids for Source: Ministry of Agriculture, Forestry and Fisheries (Japan) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl L-threoninate hydrochloride

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl L-threoninate hydrochloride (CAS No. 39994-70-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in regulatory standards and best practices, designed to build a self-validating system of chemical waste management within your laboratory.

Part 1: Core Principle - Waste Characterization

The foundational step in any disposal procedure is to accurately characterize the waste material. The disposal pathway for any chemical is dictated by its specific physical, chemical, and toxicological properties.

Evaluating Ethyl L-threoninate hydrochloride

Ethyl L-threoninate hydrochloride is the hydrochloride salt of the ethyl ester of L-threonine, an essential amino acid.[1][2] In its pure form, it is typically an odorless, white, crystalline solid that is soluble in water.[3]

To determine the appropriate disposal route, we must evaluate it against the four characteristics of hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Hazardous Characteristic Analysis for Ethyl L-threoninate hydrochloride Conclusion
Ignitability The compound is a solid with a high melting point (~255 °C) and is not flammable.[3][5]Not Ignitable
Corrosivity As a hydrochloride salt, aqueous solutions may be mildly acidic. However, it is not considered corrosive in the regulatory sense (pH <2 or >12.5).[3]Not Corrosive
Reactivity The material is stable under normal conditions and does not undergo violent chemical change. It is, however, incompatible with strong oxidizing agents.[3]Not Reactive
Toxicity The toxicological properties have not been fully investigated.[3] However, it is not listed as an acutely toxic "P-listed" or "U-listed" waste, and its parent amino acid is a fundamental biological molecule.[4][6] One safety data sheet for the parent compound, L-Threonine, notes it is "slightly hazardous for water".[7]Not Classified as Toxic

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the process from the point of generation to final disposal. Following these steps ensures compliance with major regulatory bodies like the EPA and the Occupational Safety and Health Administration (OSHA).[4][8]

Step 1: Waste Collection at the Source

Proper collection is critical to prevent accidental mixing and ensure safe handling.

  • Designate a Waste Container: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.

  • Label the Container: Before adding any waste, label the container clearly with the full chemical name: "Waste - Ethyl L-threoninate hydrochloride".

  • Collect Waste:

    • Solid Waste: Transfer excess or unwanted solid Ethyl L-threoninate hydrochloride directly into the designated waste container using a clean scoop or spatula.

    • Contaminated Materials: Any disposable items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) should also be placed in this container.

  • Keep the Container Closed: The container must remain sealed at all times except when actively adding waste. This is a key requirement from the EPA.[9]

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)

An SAA is the laboratory area where the waste is initially generated and collected.[9]

  • Incompatibility: Store the waste container away from strong oxidizing agents to prevent hazardous reactions.[3]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Labeling in the SAA: The label must clearly identify the contents. While EPA hazardous waste codes are not required at this stage for a non-hazardous chemical, clear identification is mandatory for safety.[10]

Step 3: Moving to a Central Accumulation Area (CAA)

Once the waste container is full, or if you are moving it from the lab, it must be transported to your institution's CAA.

  • Date the Container: Upon moving the waste to the CAA, you must add the "accumulation start date" to the label. This date marks the beginning of the on-site storage time limit (typically 90 or 180 days, depending on your facility's generator status).[9]

  • Log the Waste: Follow your institution's procedure for logging the waste into the CAA inventory. This creates the necessary paper trail for regulatory compliance.

Step 4: Final Disposal Pathway
  • DO NOT Sewer: Never dispose of Ethyl L-threoninate hydrochloride down the drain. Its high water solubility means it will readily enter the aquatic environment.[3] While not acutely toxic, the introduction of any chemical, particularly a hydrochloride salt that can affect pH, can be detrimental to ecosystems.[7][11]

  • Engage a Professional Waste Management Service: The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) office, which contracts with a licensed chemical waste disposal company.[12]

  • Manifesting and Transport: The waste vendor will provide a manifest that tracks the chemical from your facility to its final destination, which is typically a permitted incinerator for organic compounds.[9][12] This manifest is a critical legal document.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing Ethyl L-threoninate hydrochloride waste.

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Waste Management & Disposal A Waste Generation (Unused or Contaminated Ethyl L-threoninate HCl) B Is it mixed with a listed hazardous solvent or reagent? A->B C Collect in a dedicated, labeled, sealed container. B->C No I Follow Hazardous Waste Protocol for the specific contaminant. B->I Yes D Store in Satellite Accumulation Area (SAA) Away from oxidizers. C->D E Container Full or Moved from Lab D->E F Date container and move to Central Accumulation Area (CAA). E->F G Arrange for pickup by licensed chemical waste vendor via EHS. F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for Ethyl L-threoninate hydrochloride disposal.

Spill Management

In the event of a small spill of solid material:

  • Ensure Safety: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Containment: Prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep or scoop the solid material into a designated waste container. Use a damp paper towel to wipe the area clean.

  • Disposal: All cleanup materials must be disposed of as "Waste - Ethyl L-threoninate hydrochloride".

By adhering to this structured and well-documented disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

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